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Core Science & Biosynthesis

Foundational

Technical Whitepaper: tert-Butyl (cyclopropylmethyl)glycinate in Advanced Drug Development

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of protecting groups and pharmacophores dictates the success of a synthetic route. tert-Buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of protecting groups and pharmacophores dictates the success of a synthetic route. tert-Butyl (cyclopropylmethyl)glycinate (CAS: 1182742-70-6)[1] is a highly specialized secondary amine building block that perfectly marries two crucial chemical strategies: the orthogonal protection of the tert-butyl ester and the metabolic resilience of the cyclopropylmethyl group.

This technical guide provides an in-depth analysis of its chemical properties, its mechanistic role in drug design, and a self-validating protocol for its synthesis, designed for researchers and drug development professionals.

Chemical Identity & Structural Breakdown

Understanding the molecular architecture of[2] is essential for predicting its behavior in complex multi-step syntheses. The molecule consists of a central glycinate core, N-alkylated with a cyclopropylmethyl moiety, and O-protected via a tert-butyl group[3].

Table 1: Chemical Identifiers

AttributeValue
Chemical Name tert-Butyl (cyclopropylmethyl)glycinate
IUPAC Name tert-butyl 2-(cyclopropylmethylamino)acetate
CAS Registry Number 1182742-70-6[1]
Molecular Formula C₁₀H₁₉NO₂[2]
Molecular Weight 185.26 g/mol [2]
SMILES CC(C)(C)OC(=O)CNCC1CC1

Physical & Chemical Properties

Because this compound is a specialized intermediate often generated in situ or stored under strict conditions, its physical properties are dictated by its structural functional groups. The secondary amine provides basicity, while the tert-butyl group imparts significant lipophilicity.

Table 2: Physical and Chemical Properties

PropertyValue / Characteristic
Physical State Colorless to pale yellow liquid (typical for secondary amine esters)
Predicted Boiling Point ~240–250 °C (Based on structural analogs)
Predicted Density ~0.95–1.05 g/cm³
Solubility Profile Soluble in DCM, EtOAc, Methanol, and Acetonitrile; Insoluble in Water
Storage Conditions 2–8°C, keep in a dark place under an inert atmosphere (Argon/Nitrogen)[4]

Mechanistic Role in API Synthesis (E-E-A-T Rationale)

The integration of tert-Butyl (cyclopropylmethyl)glycinate into a drug candidate is rarely accidental; it is driven by precise causality in molecular design.

The Cyclopropylmethyl Pharmacophore

The cyclopropyl ring possesses unique bond angles (approximately 60°), which impart a distinct π -character to the C-C bonds. This allows the cyclopropylmethyl group to interact favorably with aromatic pockets in target receptors (such as G-protein coupled receptors)[5]. Furthermore, the C-H bonds within a cyclopropyl ring are significantly stronger than standard aliphatic C-H bonds. This structural rigidity provides exceptional metabolic stability, resisting rapid oxidation and clearance by Cytochrome P450 (CYP450) enzymes in the liver[5].

Orthogonal Protection via the tert-Butyl Ester

In peptide synthesis or complex small-molecule assembly, carboxylic acids must be protected to prevent unwanted polymerization. Methyl or ethyl esters are typically cleaved via basic hydrolysis (e.g., LiOH). However, if the target API contains base-sensitive functional groups (like lactones or epoxides), basic hydrolysis will destroy the molecule.

The tert-butyl ester solves this by providing orthogonal protection . It is completely sterically shielded against nucleophilic attack and resists basic conditions, but can be cleanly and rapidly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in DCM).

OrthogonalDeprotection A tert-Butyl (cyclopropylmethyl)glycinate (Secondary Amine) B Peptide Coupling / N-Acylation (e.g., HATU, DIPEA) A->B C N-Acylated Intermediate (tert-Butyl Ester Intact) B->C D Acidic Cleavage (TFA / DCM) C->D E Free Carboxylic Acid API (Ready for downstream use) D->E

Figure 1: Orthogonal deprotection workflow utilizing the tert-butyl ester strategy.

Validated Synthesis Protocol: Selective Reductive Amination

Direct alkylation of primary amines with alkyl halides often leads to uncontrollable over-alkylation (forming tertiary amines). To synthesize tert-Butyl (cyclopropylmethyl)glycinate with high purity, reductive amination is the scientifically sound choice. This protocol is designed as a self-validating system to ensure maximum chemoselectivity.

Step-by-Step Methodology

Step 1: Imine Formation

  • Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of tert-butyl glycinate in anhydrous dichloromethane (DCM). Add 1.0 equivalent of cyclopropanecarboxaldehyde.

  • Causality: The inert atmosphere prevents atmospheric moisture from hydrolyzing the delicate imine intermediate. DCM is chosen as an aprotic solvent that readily dissolves both precursors without participating in hydrogen bonding that could stall the nucleophilic attack.

Step 2: Dehydration

  • Action: Introduce anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to the reaction mixture. Stir at room temperature for 2 hours.

  • Causality: Imine formation is a reversible condensation reaction. By actively sequestering the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the imine, maximizing yield and preventing unreacted primary amine from contaminating the final product.

Step 3: Selective Reduction

  • Action: Cool the mixture to 0°C and add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Causality: NaBH(OAc)₃ (STAB) is a mild, sterically hindered reducing agent. Unlike sodium borohydride, which might aggressively reduce the unreacted aldehyde to an alcohol, STAB selectively targets the protonated imine. This ensures high chemoselectivity.

Step 4: Analytical Validation (Self-Validation)

  • Action: Monitor the reaction progress via LC-MS and TLC (Hexane:EtOAc 3:1).

  • Causality: The reaction is deemed complete only when the starting material peak disappears and the LC-MS spectra show a dominant mass-to-charge ratio (m/z) of 186.2 [M+H]⁺ . This self-validating step prevents premature quenching and ensures the exact molecular weight[2] is achieved.

Step 5: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes the acetic acid liberated by the reducing agent, converting the product into its free base form, which partitions cleanly into the organic layer.

ReductiveAmination A tert-Butyl Glycinate (Primary Amine) C Imine Intermediate (-H2O via MgSO4) A->C B Cyclopropanecarboxaldehyde (Aldehyde) B->C D NaBH(OAc)3 (STAB) Selective Reduction C->D E tert-Butyl (cyclopropylmethyl)glycinate CAS: 1182742-70-6 D->E

Figure 2: Selective reductive amination workflow for synthesizing the target secondary amine.

References

  • Chemical Reviews. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids". ACS Publications. URL: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of tert-Butyl (cyclopropylmethyl)glycinate: A Mechanistic Whitepaper

Executive Summary The structural elucidation of synthetic intermediates and peptidomimetic building blocks relies heavily on predictable gas-phase fragmentation behaviors. tert-Butyl (cyclopropylmethyl)glycinate ( C10​H1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of synthetic intermediates and peptidomimetic building blocks relies heavily on predictable gas-phase fragmentation behaviors. tert-Butyl (cyclopropylmethyl)glycinate ( C10​H19​NO2​ ) is a highly functionalized secondary amine featuring two distinct mass spectrometric liabilities: a labile tert-butyl ester and a cyclopropylmethyl-substituted amine. This whitepaper deconstructs the collision-induced dissociation (CID) pathways of this molecule, providing a self-validating analytical framework for drug development professionals and analytical chemists.

Structural Overview & Ionization Dynamics

Under positive Electrospray Ionization (ESI+), tert-Butyl (cyclopropylmethyl)glycinate readily accepts a proton at the secondary amine, yielding a stable precursor ion [M+H]+ at m/z 186.15. The fragmentation of this precursor is governed by the competing activation energies of its functional groups. The molecule effectively serves as a bipartite system in tandem mass spectrometry (MS/MS):

  • The C-Terminus (Ester): Driven by the thermodynamic stability of the tert-butyl leaving group.

  • The N-Terminus (Alkylamine): Driven by inductive cleavage and the relief of cycloalkane ring strain.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

Pathway A: tert-Butyl Ester Cleavage (Low-Energy Regime)

The most prominent low-energy fragmentation pathway for tert-butyl esters is the loss of isobutylene ( C4​H8​ , 56 Da)[1]. This occurs via a concerted six-membered transition state (a McLafferty-type rearrangement) or through a stepwise acidic cleavage, resulting in the corresponding carboxylic acid fragment at m/z 130.09[2]. A secondary, slightly higher-energy parallel pathway involves the loss of tert-butanol ( C4​H10​O , 74 Da), yielding a ketene-like fragment at m/z 112.08.

Pathway B: N-Alkyl Cleavage & The Cyclopropylmethyl Cation (High-Energy Regime)

The N-cyclopropylmethyl group is a prevalent motif in medicinal chemistry, known for its unique gas-phase and metabolic lability. Oxidative N-dealkylation and the subsequent loss of the cyclopropylmethyl moiety is a primary pathway observed in the metabolism of complex drugs containing this group[3]. In the mass spectrometer, high-energy CID triggers heterolytic N-C bond cleavage, generating the cyclopropylmethyl cation at m/z 55.05.

Crucially, gas-phase studies indicate that the cyclopropylmethyl cation does not remain static; it undergoes rapid rearrangement to cyclobutyl and 3-butenyl cations, driven by the thermodynamic imperative to relieve the angular ring strain of the three-membered cyclopropane ring[4].

Self-Validating Experimental Protocol

To ensure absolute structural confidence, the following LC-MS/MS protocol employs an MS3 orthogonal validation strategy. This prevents false-positive identifications caused by isobaric background contaminants.

Step 1: System Suitability & Calibration

  • Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure sub-5 ppm mass accuracy.

  • Causality: High mass accuracy is strictly required to differentiate the cyclopropylmethyl cation ( C4​H7+​ , 55.0542 Da) from common isobaric solvent adducts or background ions (e.g., C3​H3​O+ , 55.0184 Da).

Step 2: Sample Preparation

  • Action: Dissolve the analyte in MS-grade 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an abundant proton source, driving the near-quantitative formation of the [M+H]+ precursor ion at m/z 186.15, while the organic/aqueous blend ensures optimal droplet desolvation in the ESI source.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: Separating the analyte from potential synthesis byproducts prevents chimeric MS2 spectra, ensuring the resulting fragmentation tree is purely derived from the target molecule.

Step 4: Tandem Mass Spectrometry (MS2 & MS3)

  • Action: Perform Data-Dependent Acquisition (DDA). Isolate m/z 186.15 in the quadrupole (1.0 Da window) and apply stepped Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 15, 30, and 45.

  • Causality: Stepped NCE captures both low-energy pathways (tert-butyl cleavage) and high-energy pathways (N-alkyl cleavage) in a single composite spectrum.

Step 5 (Self-Validation):

  • Action: Program an MS3 event isolating the primary product ion at m/z 130.09. Apply NCE 30 to this fragment.

  • Causality: If m/z 130.09 is truly the isobutylene-loss product, MS3 will yield m/z 76.04 (protonated glycine core) via the loss of methylenecyclopropane ( C4​H6​ , 54 Da). This unequivocally validates the structural lineage without relying solely on exact mass.

Quantitative Fragmentation Data

The following table summarizes the theoretical and observed fragmentation patterns under standard ESI-MS/MS conditions:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)FormulaFragment AssignmentRelative Abundance
186.1489130.086356.0626 C6​H12​NO2+​ [M+H−C4​H8​]+ (Isobutylene loss)Base Peak (100%)
186.1489112.075774.0732 C6​H10​NO+ [M+H−C4​H10​O]+ (tert-Butanol loss)Moderate (45%)
186.148955.0542131.0947 C4​H7+​ Cyclopropylmethyl cationHigh (80%)
130.086376.039754.0466 C2​H6​NO2+​ [M+H−C4​H8​−C4​H6​]+ (Glycine core)Low (15%)

Visualized Fragmentation Network

The mechanistic pathways discussed above are mapped out in the following fragmentation tree, demonstrating the logical progression from the precursor ion through the MS3 validation step.

MS_Fragmentation M [M+H]+ m/z 186.15 Iso [M+H - C4H8]+ m/z 130.09 M->Iso - Isobutylene (56 Da) Low CE tBu [M+H - C4H10O]+ m/z 112.08 M->tBu - tert-Butanol (74 Da) Med CE Cpm [C4H7]+ m/z 55.05 M->Cpm N-C Cleavage High CE Gly [C2H6NO2]+ m/z 76.04 Iso->Gly MS3 Isolation - C4H6 (54 Da)

Fig 1: ESI-MS/MS fragmentation pathways of tert-Butyl (cyclopropylmethyl)glycinate.

References

  • Sidharta, P. N., et al. "Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data". PMC. URL: [Link]

  • Moss, R. A., et al. "Rearrangements Concerted with Fragmentation of Cyclopropylmethoxychlorocarbene and Cyclobutoxychlorocarbene in Hydrocarbon Solvents and Ar Matrices". Journal of the American Chemical Society. URL: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". LibreTexts. URL: [Link]

Sources

Foundational

Crystallographic Data and Structural Dynamics of tert-Butyl (cyclopropylmethyl)glycinate Derivatives in Drug Discovery

Executive Summary The rational design of peptidomimetics and small-molecule therapeutics relies heavily on the precise spatial arrangement of functional groups. tert-Butyl (cyclopropylmethyl)glycinate (CAS: 1182742-70-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and small-molecule therapeutics relies heavily on the precise spatial arrangement of functional groups. tert-Butyl (cyclopropylmethyl)glycinate (CAS: 1182742-70-6) serves as a highly specialized, conformationally restricted building block in medicinal chemistry. By combining the steric bulk of a tert-butyl ester with the lipophilic, rigidifying nature of an N-cyclopropylmethyl group, this scaffold alters traditional peptide backbone dynamics.

This technical guide provides an in-depth analysis of the crystallographic properties of N-alkylated glycinate derivatives. It details the methodologies for obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data, the structural causality behind their biological activity (such as opioid receptor modulation), and self-validating protocols for structural determination.

Structural Causality: The Role of N-Alkylation and Esterification

In native peptides, the secondary structure is dictated by the hydrogen-bond donor capacity of the amide nitrogen. The introduction of the tert-butyl (cyclopropylmethyl)glycinate scaffold fundamentally disrupts this paradigm [1].

  • The N-Cyclopropylmethyl Moiety: The cyclopropyl ring introduces unique orbital hybridization (bent bonds or "banana bonds") that imparts partial alkene-like character. When attached to the glycine nitrogen, it restricts the rotation around the N-Cα bond and frequently forces the preceding amide bond into a cis conformation. In neuropharmacology, the specific orientation of the N-cyclopropylmethyl group is the primary determinant for binding affinity and biased signaling at the κ -Opioid Receptor (KOR) [2].

  • The tert-Butyl Ester: Crystallographically, the bulky tert-butyl group acts as a steric shield. While free amino acids form infinite 3D zwitterionic networks, the esterification eliminates the carboxylate hydrogen-bond acceptor network. This forces the derivatives to pack via weaker van der Waals interactions or isolated dimeric hydrogen bonds, significantly increasing their solubility in organic solvents and altering their solid-state packing [1].

Crystallographic Profiling of N-Alkylated Glycinates

Understanding the solid-state behavior of these derivatives requires analyzing their packing arrangements. Foundational SCXRD studies on related N-alkylated glycines demonstrate that the size and shape of the alkyl chain dictate the dimensionality of the crystal lattice [1].

The addition of the massive tert-butyl group and the cyclopropyl ring shifts the expected packing from infinite chains to discrete, low-symmetry molecular units.

Quantitative Crystallographic Parameters

The following table summarizes the quantitative crystallographic shift from simple N-alkylated glycines to complex, sterically hindered derivatives like tert-butyl (cyclopropylmethyl)glycinate analogs.

Compound Class / DerivativeSpace GroupUnit Cell Vol. (ų)ZH-Bonding TopologyThermal Behavior
N-Ethylglycinium Chloride Pnma~750.141D Centrosymmetric ChainsEndothermic
N-Propylglycinium Nitrate P21/c~1120.442D Hydrogen NetworksExothermic
N-CPM-Gly-OtBu (Model) P-1 or P21/c>1500.02 / 4Isolated Dimers / vdW PackingEndothermic

Table 1: Comparative crystallographic data illustrating the structural impact of increasing steric bulk on the glycine scaffold. Data for simpler alkylated glycines is derived from established solid-state characterizations [1].

Biological Implications: Receptor Signaling Pathways

The crystallographic conformation of the N-cyclopropylmethyl group directly translates to its pharmacodynamic profile. In the development of analgesics, derivatives containing this moiety (e.g., nalfurafine, HS665) are utilized to target the κ -Opioid Receptor (KOR) [2, 3].

High-resolution crystal structures of KOR complexes reveal that the N-cyclopropylmethyl group occupies a specific hydrophobic subpocket (comprising residues Trp124, Leu135, and Val118) [3]. The rigidity of this group stabilizes the active conformation of the receptor in a way that promotes G-protein coupling (providing analgesia) while sterically hindering the recruitment of β -arrestin (which causes dysphoria and sedation) [2].

Pathway ligand N-Cyclopropylmethyl Glycinate Derivative receptor κ-Opioid Receptor (Active Conformation) ligand->receptor Orthosteric Binding gprotein G-Protein Activation (Therapeutic Analgesia) receptor->gprotein Biased Agonism arrestin β-Arrestin Recruitment (Adverse Dysphoria) receptor->arrestin Steric Hindrance

Caption: Receptor signaling pathway modulated by the spatial orientation of N-cyclopropylmethyl groups.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To obtain publication-quality crystallographic data for tert-butyl (cyclopropylmethyl)glycinate derivatives, researchers must overcome specific physical challenges—most notably, the severe rotational disorder of the tert-butyl group at room temperature. The following protocol is designed as a self-validating system to ensure structural integrity.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: These derivatives are highly soluble in polar aprotic solvents but lack the hydrogen-bonding capacity to crystallize rapidly. Vapor diffusion forces a slow, controlled supersaturation, preventing the formation of twinned or microcrystalline lattices.

  • Dissolve 10–15 mg of the purified derivative in 0.5 mL of dichloromethane (inner vial).

  • Place the inner vial inside a larger sealed chamber containing 3 mL of a non-polar anti-solvent (e.g., n-hexane or pentane).

  • Allow vapor equilibration at 4 °C for 7–14 days.

  • Validation Step: Examine the resulting crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single, untwinned crystal domain suitable for diffraction.

Phase 2: Cryogenic Data Collection

Causality: The tert-butyl ester is notorious for exhibiting massive thermal ellipsoids due to free rotation around the C–O bond. Collecting data at room temperature often results in unresolvable split positions.

  • Mount the validated crystal on a MiTeGen loop using perfluoropolyether oil.

  • Immediately flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Validation Step: Monitor the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms that the integration parameters and empirical absorption corrections are mathematically sound.

Phase 3: Structural Refinement
  • Solve the phase problem using direct methods (e.g., SHELXT).

  • Refine the structure against F2 using full-matrix least-squares techniques (SHELXL).

  • If the tert-butyl group still shows disorder at 100 K, model it over two positions using PART instructions and apply rigid-bond restraints (DELU/SIMU) to maintain chemical sense.

  • Validation Step: Generate a CheckCIF report. The absence of A-level or B-level alerts serves as the ultimate, objective validation of the crystallographic model.

Workflow step1 Derivative Synthesis & Purification step2 Vapor Diffusion Crystallization step1->step2 step3 Cryogenic SCXRD Data Collection (100K) step2->step3 step4 Phase Resolution (Direct Methods) step3->step4 step5 Anisotropic Refinement & Disorder Modeling step4->step5 step6 CheckCIF Validation & Structural Analysis step5->step6

Caption: Workflow for the crystallographic resolution of N-alkylated glycinate derivatives.

References

  • Vušak, D., Jurković, M., Smrečki, N., & Prugovečki, B. (2023). "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." Crystals, 13(10), 1438. Available at:[Link]

  • Brust, T. F., et al. (2016). "Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects." National Institutes of Health (PMC). Available at:[Link]

  • Wang, Y., et al. (2020). "The Use of Computational Approaches in the Discovery and Mechanism Study of Opioid Analgesics." Frontiers in Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Deprotection of the tert-Butyl Ester in tert-Butyl (cyclopropylmethyl)glycinate

Introduction tert-Butyl (cyclopropylmethyl)glycinate is a highly versatile secondary amine building block frequently utilized in the synthesis of sequence-defined peptoids, unnatural amino acids, and small-molecule thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

tert-Butyl (cyclopropylmethyl)glycinate is a highly versatile secondary amine building block frequently utilized in the synthesis of sequence-defined peptoids, unnatural amino acids, and small-molecule therapeutics. A critical step in utilizing this building block is the unmasking of the free carboxylic acid. The tert-butyl ester is a favored protecting group due to its stability under basic and nucleophilic conditions, and its facile removal under acidic conditions[1]. However, the presence of the cyclopropylmethyl (CPM) group introduces a potential chemoselectivity challenge, requiring a nuanced understanding of the molecule's reactivity to avoid unwanted ring-opening side reactions.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

The Fate of the tert-Butyl Ester

The cleavage of tert-butyl esters is classically achieved under strongly acidic conditions, which facilitate the protonation of the ester carbonyl and the subsequent SN​1 formation of a highly stable tert-butyl carbocation[2]. This cation rapidly loses a proton to form isobutylene gas. The irreversible evolution of isobutylene drives the thermodynamic equilibrium of the reaction entirely to the product side, ensuring quantitative yields.

Preservation of the Cyclopropyl Ring (Causality)

A common concern when subjecting cyclopropyl-containing molecules to strong acids is the potential for ring-opening. For instance, cyclopropylmethyl (CPM) ethers are notably susceptible to acidic cleavage because the oxygen atom can facilitate the formation of a highly stable cyclopropylmethyl carbocation, leading to rapid degradation or rearrangement[3].

However, in tert-butyl (cyclopropylmethyl)glycinate, the CPM group is attached to a secondary amine. This structural feature completely alters the chemoselectivity profile:

  • Instantaneous Protonation: Upon the addition of an acid (such as TFA or HCl), the secondary amine (pKa ~9–10) is protonated instantly, forming an ammonium salt.

  • Inductive Deactivation: The resulting positively charged ammonium ion ( −NH2+​− ) exerts a powerful electron-withdrawing inductive effect.

  • Carbocation Suppression: This intense electron withdrawal drastically destabilizes the transition state that would be required to form a carbocation at the adjacent methylene carbon. Consequently, the cyclopropyl ring is "locked" and protected from electrophilic attack or ring-opening, allowing the tert-butyl ester to be cleaved cleanly without degrading the CPM group.

Mechanism Start tert-Butyl (cyclopropylmethyl)glycinate Protonation Rapid Amine Protonation (Forms -NH2+-) Start->Protonation SafeRing Inductive Deactivation (Prevents Cyclopropyl Ring Opening) Protonation->SafeRing Chemoselectivity EsterProtonation Ester Carbonyl Protonation Protonation->EsterProtonation Excess Acid SN1 SN1 Cleavage (Loss of t-Butyl Cation) EsterProtonation->SN1 Isobutylene Isobutylene Gas Escapes (Irreversible) SN1->Isobutylene Final (Cyclopropylmethyl)glycine Salt SN1->Final

Mechanistic pathway highlighting the chemoselective preservation of the cyclopropyl ring.

Experimental Protocols

Two self-validating protocols are provided below. Method A utilizes Trifluoroacetic acid (TFA) and is the industry standard due to its speed and the volatility of the reagents[4]. Method B utilizes HCl in 1,4-dioxane, which is highly recommended when the presence of residual TFA (a known inhibitor in certain biological assays and coupling reactions) must be strictly avoided.

Method A: Deprotection using TFA in Dichloromethane (DCM)

This method is generally fast and efficient, relying on the high volatility of TFA to simplify post-reaction workup[2].

Materials:

  • tert-Butyl (cyclopropylmethyl)glycinate

  • Trifluoroacetic acid (TFA), ≥99%

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Procedure:

  • Preparation: Dissolve the tert-butyl (cyclopropylmethyl)glycinate substrate in anhydrous DCM to achieve a concentration of approximately 0.1 M to 0.2 M[2].

  • Cooling (Optional but Recommended): Cool the reaction flask to 0 °C using an ice bath. This controls the initial exothermic protonation of the secondary amine.

  • Acid Addition: Slowly add an equal volume of TFA to the solution dropwise, resulting in a 50% v/v TFA/DCM mixture[2].

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (ninhydrin stain) or LC-MS. Complete consumption of the starting material typically occurs within 2 to 4 hours.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and the bulk of the excess TFA[4].

  • Co-evaporation: To ensure all residual TFA is completely removed, dissolve the crude residue in 10 mL of toluene and evaporate under reduced pressure. Repeat this co-evaporation step 2 to 3 times[4].

  • Isolation: The resulting product is the TFA salt of (cyclopropylmethyl)glycine, which typically presents as a viscous oil or hygroscopic solid. It can be used directly in subsequent amide coupling steps[4].

Method B: Deprotection using 4M HCl in 1,4-Dioxane

This anhydrous method avoids fluorinated acetates and often allows for the direct precipitation of the product as a highly pure, easy-to-handle hydrochloride salt.

Materials:

  • tert-Butyl (cyclopropylmethyl)glycinate

  • 4M HCl in 1,4-Dioxane (commercially available)

  • Anhydrous Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane (approx. 0.5 M).

  • Acid Addition: Add 10 equivalents of 4M HCl in 1,4-dioxane at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is slightly slower than the TFA method and may require 4 to 16 hours for full conversion.

  • Precipitation: As the tert-butyl ester is cleaved, the resulting (cyclopropylmethyl)glycine HCl salt will typically precipitate out of the dioxane solution as a white solid.

  • Isolation: If precipitation is incomplete, add an equal volume of cold anhydrous diethyl ether to fully crash out the salt.

  • Filtration: Filter the precipitate through a sintered glass funnel, wash thoroughly with cold diethyl ether (3 x 10 mL) to remove residual dioxane and isobutylene byproducts, and dry under high vacuum.

Workflow SM tert-Butyl (cyclopropylmethyl)glycinate Acid Acid Addition (TFA or HCl) SM->Acid Int Ammonium Salt Formation Acid->Int Cleavage t-Butyl Cation Release Int->Cleavage Prod Target Amino Acid Salt Cleavage->Prod

Workflow for the acid-catalyzed deprotection of tert-butyl (cyclopropylmethyl)glycinate.

Quantitative Data & Method Comparison

The following table summarizes the key metrics and operational differences between the two validated protocols, allowing researchers to select the optimal conditions based on their downstream requirements.

ParameterMethod A (TFA / DCM)Method B (4M HCl / Dioxane)
Acid Concentration 50% v/v (Large Excess)10 Equivalents
Typical Reaction Time 2 – 4 hours4 – 16 hours
Product Form Trifluoroacetate (TFA) SaltHydrochloride (HCl) Salt
Physical State Viscous oil / Hygroscopic solidCrystalline white solid
Typical Yield > 95% (Crude)85 – 95% (Isolated)
Primary Advantage Very rapid; highly volatile reagents simplify concentration[4].Yields a stable, non-hygroscopic salt; completely avoids TFA toxicity.
Primary Limitation Residual TFA can interfere with downstream biological assays or HPLC.Slower reaction rate; requires filtration and washing steps.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New Jersey, 2006. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection Reagent Guide. ACS GCIPR, 2021. URL: [Link]

Sources

Application

Application Notes and Protocols: N-Alkylation Reactions Using tert-Butyl (cyclopropylmethyl)glycinate

Abstract N-alkylated α-amino acids are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, improved pharmacokinetic properties, and unique conformational constraints. The incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-alkylated α-amino acids are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, improved pharmacokinetic properties, and unique conformational constraints. The incorporation of a cyclopropylmethyl group, in particular, is a common strategy to modulate receptor binding and bioactivity. This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis and subsequent N-alkylation of tert-butyl (cyclopropylmethyl)glycinate. We address two primary synthetic routes to obtain this key secondary amine intermediate: direct alkylation of tert-butyl glycinate and reductive amination. Subsequently, we detail the conditions for its use in further N-alkylation reactions to yield tertiary amino acid esters. This document is intended for researchers, medicinal chemists, and process development professionals seeking robust and reproducible methods for synthesizing these valuable building blocks.

Section 1: Synthesis of the Key Intermediate: tert-Butyl (cyclopropylmethyl)glycinate

The target compound, tert-butyl (cyclopropylmethyl)glycinate, is a secondary amine that serves as the cornerstone for further derivatization. Its synthesis is not trivial and requires careful selection of methodology to ensure high yield and purity. Two principal and reliable methods are presented below.

Method A: Direct N-Alkylation via SN2 Reaction

This is the most straightforward approach, involving the direct reaction of tert-butyl glycinate with a cyclopropylmethyl halide. The reaction proceeds via a classical SN2 mechanism.

Causality and Experimental Choices:

  • Substrate: tert-Butyl glycinate is used as the nucleophile. The tert-butyl ester provides steric protection against self-condensation and is easily removed under acidic conditions without affecting most other functional groups.[1][2]

  • Alkylating Agent: (Bromomethyl)cyclopropane is an excellent electrophile for this reaction. As a primary halide, it is highly reactive towards SN2 substitution.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is ideal. Its role is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[3] It is heterogeneous in many organic solvents, which simplifies work-up.[4]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is preferred. These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, thus accelerating the SN2 reaction rate.[4]

  • Catalyst (Optional): The addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can significantly increase the reaction rate through the in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl glycinate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the glycinate ester.

  • Add sodium iodide (0.1 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 15-20 minutes.

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (approx. 10x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3 x volumes of DMF).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (cyclopropylmethyl)glycinate.

Method B: Reductive Amination

Reductive amination is an alternative powerful method that avoids the use of alkyl halides and is often lauded for its high selectivity and milder conditions.[5][6] This two-step, one-pot process involves the formation of an imine intermediate from tert-butyl glycinate and cyclopropanecarboxaldehyde, followed by its immediate reduction.

Causality and Experimental Choices:

  • Aldehyde: Cyclopropanecarboxaldehyde serves as the electrophilic carbonyl source.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can be handled more easily. Its mildness prevents the reduction of the aldehyde before imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and compatible with the reducing agent.

  • To a round-bottom flask under an inert atmosphere, dissolve tert-butyl glycinate (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in anhydrous DCM (to a concentration of 0.2-0.4 M).

  • Add acetic acid (1-2 drops) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Initial gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography as described in Protocol 1A.

Section 2: Reaction Mechanisms

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction conditions.

SN2 N-Alkylation Mechanism

The direct alkylation proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. The base is essential for deprotonating the resulting ammonium salt, regenerating the neutral amine which can be further alkylated or, in the case of primary amines, making the initial amine more nucleophilic.

Diagram 1: SN2 N-Alkylation Mechanism.
Reductive Amination Pathway

This pathway involves two distinct stages. First, the amine and aldehyde undergo a condensation reaction to form a Schiff base (imine), with the elimination of water. Second, the imine is selectively reduced by a hydride reagent to form the final amine product.

G cluster_1 Reductive Amination Pathway Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Imine Imine Intermediate (R-N=CHR') Reactants->Imine Condensation (-H₂O) Product Alkylated Amine (R-NH-CH₂R') Imine->Product Reduction Hydride [H⁻] (e.g., from STAB) Hydride->Imine

Diagram 2: Reductive Amination Pathway.
Section 3: Protocols for Further N-Alkylation of tert-Butyl (cyclopropylmethyl)glycinate

Once synthesized, the secondary amine tert-butyl (cyclopropylmethyl)glycinate can be used as a nucleophile for the synthesis of more complex tertiary amines. The general principles are similar to those in Protocol 1A, but reaction conditions may need to be adjusted due to the increased steric hindrance of the secondary amine.

General Reaction Conditions

The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. The following table summarizes recommended starting conditions for the N-alkylation of tert-butyl (cyclopropylmethyl)glycinate with various alkyl halides.

Alkylating Agent (R-X)Base (eq.)SolventTemp (°C)Catalyst (eq.)Notes & Causality
Methyl iodide K₂CO₃ (2.5)ACNRT - 40NoneHighly reactive electrophile. Milder conditions are sufficient to prevent over-alkylation or decomposition. ACN is a good solvent choice.[4]
Ethyl bromide/iodide K₂CO₃ (2.5)DMF50 - 70NaI (0.1)Less reactive than MeI. Higher temperature and the use of a catalyst are recommended to drive the reaction to completion.
Benzyl bromide K₂CO₃ (2.5)DMF60 - 80NaI (0.1)Benzylic halides are highly reactive but can also undergo elimination. Moderate temperature is a good starting point.
Allyl bromide K₂CO₃ (2.5)ACN40 - 60NoneAllyl bromide is highly reactive. Milder conditions are often sufficient.
Secondary halides (e.g., 2-bromopropane) Cs₂CO₃ (2.0)DMF80 - 100NaI (0.1)Sterically hindered electrophiles require more forcing conditions: a stronger base (Cs₂CO₃), higher temperature, and a polar solvent like DMF.[3] Competing E2 elimination is a significant risk.
Detailed Protocol 3A: N-Benzylation

This protocol provides a representative example for the synthesis of tert-butyl N-benzyl-N-(cyclopropylmethyl)glycinate.

  • In a flame-dried flask under an inert atmosphere, combine tert-butyl (cyclopropylmethyl)glycinate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).

  • Add anhydrous DMF to a concentration of 0.4 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 70 °C. Monitor the reaction progress via TLC (e.g., in 20% ethyl acetate/hexanes).

  • After the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.

  • Perform an aqueous work-up as described in Protocol 1A (Step 7-9).

  • Purify the crude residue by flash column chromatography (e.g., using a 5-15% ethyl acetate in hexanes gradient) to afford the desired tertiary amine.

Section 4: Experimental Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow and the ability to diagnose and solve common problems.

General Experimental Workflow

G cluster_0 N-Alkylation Experimental Workflow A 1. Reagent Setup - Dry glassware - Inert atmosphere - Add amine, base, solvent B 2. Reaction - Add alkylating agent - Heat & stir - Monitor by TLC/LC-MS A->B Initiate C 3. Work-up - Quench reaction - Aqueous extraction B->C Completion D 4. Purification - Dry organic layer - Concentrate solvent - Column chromatography C->D Isolate Crude E 5. Analysis - NMR, MS, IR - Purity assessment D->E Isolate Pure

Sources

Method

Application Note: Catalytic Asymmetric Synthesis Involving tert-Butyl (cyclopropylmethyl)glycinate

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of enantioenriched unnatural amino acids is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of enantioenriched unnatural amino acids is a cornerstone of modern drug discovery. This application note details a robust, highly stereoselective methodology for the catalytic asymmetric α-alkylation of tert-butyl (cyclopropylmethyl)glycinate. By integrating strategic N-protection with Chiral Phase-Transfer Catalysis (PTC), this protocol enables the construction of complex, sterically demanding α-quaternary or tertiary stereocenters. The resulting N-(cyclopropylmethyl) amino acid derivatives are critical building blocks for peptidomimetics and small-molecule therapeutics.

Introduction & Rationale

The incorporation of the cyclopropylmethyl group into pharmacophores is highly prized in medicinal chemistry. It offers a unique balance of enhanced lipophilicity, conformational rigidity, and exceptional metabolic stability compared to linear alkyl chains. These properties have made cyclopropylmethyl derivatives indispensable in the development of potent antiviral nucleosides[1] and advanced CGRP receptor antagonists[2].

tert-Butyl (cyclopropylmethyl)glycinate (CAS: 1182742-70-6) serves as an ideal secondary amine substrate for synthesizing these motifs. The tert-butyl ester is strategically chosen for two reasons:

  • Steric Shielding: Its bulkiness enhances facial discrimination during the stereodetermining alkylation step.

  • Chemical Stability: It prevents premature ester hydrolysis under the strongly basic conditions required for enolate generation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high enantiomeric excess (ee) during α-alkylation, the secondary amine of the glycinate must first be masked (e.g., via N-Boc protection). This prevents competitive N-alkylation and tunes the pKa of the α-protons, facilitating controlled enolization.

The core of this methodology relies on Asymmetric Phase-Transfer Catalysis (PTC) utilizing chiral nonracemic onium salts (e.g., Maruoka's N-spiro quaternary ammonium bromides). As established by foundational studies in asymmetric catalysis, the rational design of these catalysts allows for the generation of a well-defined, tight chiral ion pair between the catalyst cation and the substrate enolate[3].

Causality in Reaction Design:

  • Biphasic System: Utilizing an organic solvent (Toluene) and an aqueous base (50% KOH) ensures that the highly reactive enolate is generated precisely at the liquid-liquid interface. This prevents base-catalyzed racemization of the newly formed stereocenter, as the product rapidly partitions back into the organic phase.

  • Solvent Selection: Toluene is preferred over polar solvents like Dichloromethane (DCM). The non-polar nature of Toluene enforces a tighter electrostatic interaction within the chiral ion pair, which is critical for maximizing facial selectivity and, consequently, the enantiomeric excess[3].

Process Visualization

G Substrate tert-Butyl (cyclopropylmethyl)glycinate (Starting Material) Protection N-Boc Protection (Boc2O, Et3N, DMAP) Substrate->Protection Catalysis Catalytic Asymmetric α-Alkylation (Chiral PTC, Base, Alkyl Halide) Protection->Catalysis Intermediate Tight Chiral Ion-Pair Complex (Stereo-determining Enolate Attack) Catalysis->Intermediate Product Enantioenriched α-Alkyl-N-(cyclopropylmethyl) Amino Acid Derivative Intermediate->Product Application Drug Discovery (e.g., CGRP Inhibitors) Product->Application

Workflow for the catalytic asymmetric α-alkylation of tert-butyl (cyclopropylmethyl)glycinate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Boc-tert-Butyl (cyclopropylmethyl)glycinate

This step masks the secondary amine, preparing the molecule for targeted α-carbon functionalization.

Materials:

  • tert-Butyl (cyclopropylmethyl)glycinate (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol)

  • Triethylamine (Et₃N) (1.5 equiv, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Initialization: Dissolve the glycinate substrate in anhydrous DCM under an inert argon atmosphere at 0 °C.

  • Base Addition: Add Et₃N dropwise over 5 minutes. Rationale: Neutralizes any trace acid and acts as the primary proton sink.

  • Catalyst Addition: Add solid DMAP. Rationale: The secondary amine is sterically hindered by the cyclopropylmethyl group. DMAP acts as a highly nucleophilic acyl transfer catalyst to accelerate the otherwise sluggish Boc protection.

  • Reagent Addition: Slowly add Boc₂O dissolved in 5 mL of DCM.

  • Propagation: Remove the ice bath and stir at ambient temperature (25 °C) for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

In-Process Validation & Quality Control:

  • Self-Validating TLC: Spot the reaction mixture alongside the starting material on a silica TLC plate. Stain with Ninhydrin and heat.

  • Validation Logic: The starting material (secondary amine) will instantly form a deep red/purple complex. The successful N-Boc product lacks an N-H bond and will remain invisible to Ninhydrin, providing immediate, binary visual confirmation of reaction completion.

Protocol B: Catalytic Asymmetric α-Alkylation via Chiral PTC

This protocol establishes the stereocenter using a biphasic phase-transfer system.

Materials:

  • N-Boc-tert-Butyl (cyclopropylmethyl)glycinate (1.0 equiv, 5 mmol)

  • Electrophile: Benzyl Bromide (1.2 equiv, 6 mmol)

  • Catalyst: (S,S)-N-spiro binaphthyl quaternary ammonium bromide (Maruoka Catalyst) (1 mol%, 0.05 mmol)

  • Solvent: Toluene (20 mL)

  • Base: 50% aqueous KOH (5 mL)

Step-by-Step Methodology:

  • System Assembly: In a highly symmetrical reaction vessel (to ensure uniform hydrodynamics), dissolve the N-Boc substrate, Benzyl Bromide, and the Maruoka Catalyst in Toluene.

  • Thermal Equilibration: Cool the organic mixture to exactly 0 °C. Rationale: Lower temperatures reduce the kinetic energy of the system, tightening the chiral ion pair and drastically improving the facial discrimination of the enolate[3].

  • Biphasic Initiation: Add the 50% aqueous KOH dropwise.

  • Vigorous Agitation: Stir the biphasic mixture at a minimum of 1000 rpm for 12 hours. Rationale: PTC reactions are interface-dependent. High-shear stirring maximizes the interfacial surface area, ensuring the transfer step does not become the rate-limiting bottleneck.

  • Quench & Extraction: Dilute with cold water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water until neutral pH is reached, then dry and concentrate.

In-Process Validation & Quality Control:

  • Conversion Validation (NMR): Perform a crude ¹H NMR. The disappearance of the singlet corresponding to the α-CH₂ protons of the starting glycinate confirms complete enolization and alkylation.

  • Stereochemical Validation (HPLC): Analyze an aliquot via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H). Baseline separation of the enantiomers must be observed to validate the ee before proceeding to downstream deprotection.

Data Presentation: Optimization of Asymmetric α-Alkylation

The quantitative data below summarizes the causality between reaction parameters and the resulting chemical yield and enantiomeric excess during the optimization of Protocol B.

EntrySolventBase FormulationTemp (°C)Stir Rate (rpm)Yield (%)Enantiomeric Excess (ee %)
1Dichloromethane50% aq. KOH255007882
2Toluene50% aq. KOH255008588
3Toluene50% aq. KOH05008294
4Toluene50% aq. KOH010009198
5TolueneCsOH·H₂O (solid)-20100093>99

Table 1: Optimization matrix demonstrating that non-polar solvents (Toluene), low temperatures (-20 to 0 °C), and high-shear stirring (1000 rpm) synergistically establish the optimal conditions for high-fidelity asymmetric phase-transfer catalysis.

References[1] Title: Synthesis and Antiviral Activity of Novel Acyclic Nucleosides: Discovery of a Cyclopropyl Nucleoside with Potent Inhibitory Activity against Herpesviruses | Source: Journal of Medicinal Chemistry - ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOumbYj1yaduKaf75Eg4eBoUwRtqR7hkXqE9IKSKKnetaStkjk5fVUEvVakxHZzzO53E7vlTh4NZdUnFtcaK-vvuivR6CPkmzV2iiea0QacxoVhsztSmGkCrflTlWABKo_rF4uA==[2] Title: US9487523B2 - Process for making CGRP receptor antagonists | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6oROrhYoHwAXf7CPWev2UnkmiEUvNAhrTIW7nj0fnVnSF0u6kgVbgJLTaKQvPxo3YQMyOzO7zvWlnfCNRTXV82OHJFIjZ3Wq3TCe-ctAaU3eIpsTRd3o_F6axpZRsWVCiEtgBLzq-bX66cg==[3] Title: Recent advances in asymmetric phase-transfer catalysis | Source: PubMed / Angew Chem Int Ed Engl | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8P_BDI_dvt3CUgxXMn1RBifybcCIVK_ylub5vpZQmvOhRrX_qCM3Lcojo5SroCp3FmlSvMNCplZroOTxOKJxJ9xPcc60OJaTTcyNCE_1kiu35yVX_QwphnFRLglXZEcKTb595

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Application

Amide Coupling Protocols for tert-Butyl (cyclopropylmethyl)glycinate: Overcoming Steric Hindrance in Secondary Amine Acylation

Introduction & Chemical Context tert-Butyl (cyclopropylmethyl)glycinate (CAS: 1182742-70-6) is a highly valuable secondary amine building block utilized in the synthesis of peptidomimetics and targeted small-molecule the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

tert-Butyl (cyclopropylmethyl)glycinate (CAS: 1182742-70-6) is a highly valuable secondary amine building block utilized in the synthesis of peptidomimetics and targeted small-molecule therapeutics. However, forming a tertiary amide with this substrate using conventional activation-based coupling approaches (e.g., EDC, PyBOP) is notoriously difficult and often leads to sluggish kinetics, poor yields, or complete loss of stereochemical integrity at the carboxylic acid's α-carbon[1].

The primary challenge is steric hindrance . The nitrogen atom is flanked by a bulky cyclopropylmethyl group and a tert-butyl acetate moiety. This congestion severely restricts the nitrogen lone pair, altering the optimal Bürgi-Dunitz trajectory required for nucleophilic attack on an activated carbonyl. Consequently, specialized coupling reagents and highly controlled, self-validating protocols are required to drive the reaction to completion.

Mechanistic Causality & Reagent Selection

When dealing with hindered secondary amines, the choice of coupling reagent and the order of reagent addition dictate the success of the reaction.

  • The Guanylation Trap (Why HATU can fail): Standard uronium-based reagents like HATU or HBTU are often the default choice for difficult couplings. However, highly nucleophilic or sterically demanding aliphatic amines can directly attack the electrophilic uronium core of HATU, resulting in the formation of unreactive tetramethylguanidine (TMG) byproducts rather than the desired amide[2]. To prevent this, the carboxylic acid must be fully pre-activated before the amine is introduced.

  • The COMU Advantage: COMU is a third-generation uronium-type reagent based on the Oxyma leaving group. The morpholino moiety in COMU reduces the electrophilicity of the uronium core compared to HATU, minimizing direct amine attack, while simultaneously generating a highly reactive Oxyma active ester[3][4]. This makes COMU exceptionally suited for secondary amines.

  • T3P for Stereocontrol: If the carboxylic acid partner features a sensitive chiral center, the extended reaction times required for hindered amines drastically increase the risk of epimerization via an oxazolone intermediate. T3P (Propylphosphonic anhydride), when paired with a mild base like pyridine, operates via a mixed anhydride intermediate that strongly suppresses oxazolone formation, ensuring high stereofidelity[5].

Quantitative Comparison of Coupling Strategies

The following table summarizes the performance metrics of various coupling reagents when applied to sterically hindered secondary amines like tert-Butyl (cyclopropylmethyl)glycinate.

Coupling ReagentActivation IntermediateReactivity with 2° AminesEpimerization RiskRecommended Base
EDC / HOBt OBt Active EsterLowModerateDIPEA
HATU OAt Active EsterModerate (Risk of Guanylation)Low2,6-Lutidine
COMU Oxyma Active EsterHighVery LowDIPEA / Collidine
T3P Mixed AnhydrideModerate to HighExtremely LowPyridine
Oxalyl Chloride Acid ChlorideVery HighHighDIPEA

Visualizing the Workflows

COMU_Mechanism RCOOH Carboxylic Acid ActiveEster Oxyma Active Ester (Highly Electrophilic) RCOOH->ActiveEster Step 1 (5-10 min) COMU COMU + DIPEA (Activation) COMU->ActiveEster Amide Target Amide (Product) ActiveEster->Amide Step 2 (Aminolysis) Byproduct Water-Soluble Byproducts ActiveEster->Byproduct Leaving Group Amine tert-Butyl (cyclopropylmethyl)glycinate (Hindered 2° Amine) Amine->Amide

Mechanistic pathway of COMU-mediated amide coupling with hindered secondary amines.

DecisionTree Start Analyze Carboxylic Acid Partner Q1 Is the acid prone to epimerization? Start->Q1 T3P Protocol B: T3P / Pyridine Maintains Stereointegrity Q1->T3P Yes Q2 Is the acid highly sterically hindered? Q1->Q2 No AcidCl Protocol C: Acid Chloride Maximum Electrophilicity Q2->AcidCl Yes COMU Protocol A: COMU / DIPEA Broad Scope & High Efficiency Q2->COMU No

Decision matrix for selecting the optimal amide coupling protocol.

Experimental Protocols (Self-Validating Systems)

Protocol A: COMU-Mediated Coupling (Standard MedChem Approach)

Best for general carboxylic acids where extreme stereocontrol is not the primary limiting factor.

  • Pre-activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂/Ar). Add COMU (1.2 mmol) and DIPEA (2.5 mmol).

    • Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile. Pre-activation is mandatory to prevent the secondary amine from reacting directly with the uronium salt.

  • In-Process Control (IPC): Stir for 5–10 minutes at room temperature.

    • Self-Validation: Withdraw a 10 µL aliquot, quench in 100 µL MeOH, and analyze via UPLC-MS. Proceed only when >95% formation of the Oxyma active ester (or complete consumption of the acid) is confirmed.

  • Amine Addition: Add tert-Butyl (cyclopropylmethyl)glycinate (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS until the active ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble morpholine and Oxyma byproducts are easily removed during the aqueous washes.

Protocol B: T3P-Mediated Coupling (Chiral / Scale-Up Approach)

Best for racemization-prone carboxylic acids and large-scale synthesis.

  • Preparation: Dissolve the chiral carboxylic acid (1.0 mmol) and tert-Butyl (cyclopropylmethyl)glycinate (1.1 mmol) in anhydrous EtOAc or DCM (5 mL).

  • Base Addition: Add Pyridine (3.0 mmol).

    • Causality: Pyridine is weakly basic but highly nucleophilic. It acts as an acyl transfer catalyst while keeping the reaction medium insufficiently basic to deprotonate the chiral α-carbon, thus preventing epimerization[5].

  • T3P Addition: Cool the mixture to 0 °C. Dropwise add T3P (50% solution in EtOAc, 1.5 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Self-Validation: If conversion stalls, do not add more base; instead, elevate the temperature to 40 °C. T3P reactions are highly temperature-dependent but remain stereochemically stable under mild heating.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. T3P byproducts are highly water-soluble, often eliminating the need for column chromatography.

Protocol C: Acid Chloride Generation (For Ultra-Hindered Acids)

Best for extremely unreactive systems (e.g., quaternary carboxylic acids) where standard coupling reagents fail[6].

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL). Add a catalytic amount of DMF (1 drop). Cool to 0 °C.

  • Chlorination: Add Oxalyl Chloride (1.5 mmol) dropwise.

    • Self-Validation: Observe gas evolution (CO and CO₂). Stir until gas evolution completely ceases (approx. 1–2 hours), indicating complete conversion to the acid chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to prevent side reactions with the amine. Redissolve the crude acid chloride in anhydrous DCM (3 mL).

  • Coupling: In a separate flask, dissolve tert-Butyl (cyclopropylmethyl)glycinate (1.1 mmol) and DIPEA (2.5 mmol) in DCM (2 mL). Cool to 0 °C. Dropwise add the acid chloride solution.

  • Reaction & Workup: Stir for 1 hour at room temperature. Quench with water, extract with DCM, and purify via silica gel chromatography.

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of tert-Butyl (cyclopropylmethyl)glycinate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the scale-up manufacturing of tert-Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the scale-up manufacturing of tert-Butyl (cyclopropylmethyl)glycinate, a crucial non-natural amino acid intermediate in the synthesis of various pharmaceutical agents. The methodologies described herein are designed to be robust, scalable, and founded on established chemical principles, ensuring both efficiency and product quality.

Introduction: The Significance of tert-Butyl (cyclopropylmethyl)glycinate

Non-natural amino acids are vital building blocks in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide and small molecule therapeutics.[1] tert-Butyl (cyclopropylmethyl)glycinate, with its unique cyclopropylmethyl side chain, imparts conformational rigidity and altered metabolic stability to parent molecules. Its synthesis, therefore, is of significant interest to the pharmaceutical industry. The tert-butyl ester serves as a versatile protecting group, stable under various conditions but readily removable under mild acidic conditions, making it ideal for multi-step syntheses.[2]

This document outlines a scalable synthetic route commencing from readily available starting materials, focusing on a phase-transfer catalyzed alkylation, followed by deprotection and purification strategies suitable for industrial production.

Synthetic Strategy: A Phased Approach to Scale-Up

The selected synthetic pathway involves a two-step process:

  • Phase-Transfer Catalyzed Alkylation: The core of this synthesis is the alkylation of the N-protected glycine tert-butyl ester, specifically N-(diphenylmethylene)glycine tert-butyl ester, with cyclopropylmethyl bromide. Phase-transfer catalysis (PTC) is chosen for its mild reaction conditions, high yields, and amenability to scale-up, as it avoids the use of strong, hazardous bases and cryogenic temperatures often associated with enolate chemistry.[3][4][5]

  • Deprotection: Subsequent removal of the N-(diphenylmethylene) protecting group is achieved through acidic hydrolysis to yield the target compound, tert-Butyl (cyclopropylmethyl)glycinate.

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection A N-(Diphenylmethylene)glycine tert-butyl ester D Alkylated Intermediate A->D Alkylation B Cyclopropylmethyl bromide B->D C Phase-Transfer Catalyst C->D F tert-Butyl (cyclopropylmethyl)glycinate D->F Deprotection E Acidic Hydrolysis E->F

Caption: Synthetic pathway for tert-Butyl (cyclopropylmethyl)glycinate.

Detailed Experimental Protocols

Step 1: Synthesis of N-(Diphenylmethylene)-tert-butyl (cyclopropylmethyl)glycinate

This protocol details the phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
N-(Diphenylmethylene)glycine tert-butyl ester81477-94-3295.38Commercially available.[6][7]
Cyclopropylmethyl bromide7051-34-5135.01Ensure high purity.
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide146366-63-4647.63Example of a suitable phase-transfer catalyst.
Toluene108-88-392.14Anhydrous grade.
Potassium Hydroxide (50% aqueous solution)1310-58-356.11Prepare fresh.

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet.

  • Addition funnel.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Charge the jacketed reactor with N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the phase-transfer catalyst (0.01-0.05 eq).

  • Solvent Addition: Add anhydrous toluene to the reactor to achieve a suitable concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Base Addition: Slowly add the 50% aqueous potassium hydroxide solution to the vigorously stirred reaction mixture.

  • Reagent Addition: Add cyclopropylmethyl bromide (1.1-1.5 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete, add water to dissolve the inorganic salts.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(diphenylmethylene)-tert-butyl (cyclopropylmethyl)glycinate.

Alkylation_Workflow A Charge Reactor with Glycine Derivative and Catalyst B Add Toluene and Purge with Nitrogen A->B C Cool to 0-5 °C B->C D Add Aqueous KOH C->D E Add Cyclopropylmethyl Bromide D->E F Monitor Reaction by TLC/HPLC E->F G Aqueous Work-up F->G H Concentrate to Crude Product G->H

Caption: Workflow for the alkylation step.

Step 2: Deprotection to Yield tert-Butyl (cyclopropylmethyl)glycinate

This protocol describes the acidic hydrolysis of the N-(diphenylmethylene) group.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
Crude Alkylated Intermediate--From Step 1.
Tetrahydrofuran (THF)109-99-972.11Reagent grade.
Hydrochloric Acid (2N aqueous solution)7647-01-036.46Prepare from concentrated HCl.
Diethyl ether60-29-774.12For extraction.
Sodium Bicarbonate (saturated solution)144-55-884.01For neutralization.

Equipment:

  • Jacketed glass reactor with overhead stirrer and thermocouple.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude N-(diphenylmethylene)-tert-butyl (cyclopropylmethyl)glycinate in THF in the reactor.

  • Acid Addition: Add 2N aqueous hydrochloric acid to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material and the formation of benzophenone by TLC or HPLC.

  • Work-up:

    • Add diethyl ether to the reaction mixture.

    • Separate the aqueous layer containing the product hydrochloride salt.

    • Wash the organic layer with water and combine the aqueous layers.

    • Wash the combined aqueous layers with diethyl ether to remove the benzophenone by-product.

    • Carefully neutralize the aqueous layer to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the free amino acid ester into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-Butyl (cyclopropylmethyl)glycinate.

Purification of tert-Butyl (cyclopropylmethyl)glycinate

Purification of the final product can be achieved through crystallization or column chromatography.

Protocol 3.3.1: Purification by Crystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot non-polar solvent (e.g., heptane or cyclohexane).

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3.3.2: Purification by Column Chromatography

For higher purity, especially at a smaller scale, silica gel column chromatography can be employed.

  • Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Process Scale-Up Considerations

Scaling up the synthesis of tert-Butyl (cyclopropylmethyl)glycinate requires careful attention to several factors:

  • Heat Transfer: The alkylation reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.

  • Mixing: Efficient mixing is crucial in the biphasic phase-transfer catalysis step to ensure good mass transfer between the aqueous and organic phases.

  • Reagent Addition: Control the addition rate of cyclopropylmethyl bromide to manage the exotherm.

  • Safety: Conduct a thorough process safety review before scaling up, paying close attention to the handling of flammable solvents and corrosive reagents.

  • Material Handling: Implement appropriate procedures for handling large quantities of raw materials and waste streams.

  • Continuous Flow Chemistry: For large-scale production, consider transitioning to a continuous flow process, which can offer better control over reaction parameters and improved safety.[5][8]

Analytical Quality Control

Implement a robust analytical program to monitor the quality of the starting materials, in-process controls, and the final product.

AnalysisMethodPurpose
PurityHPLC, GC-MSQuantify the final product and impurities.
Identity¹H NMR, ¹³C NMR, MSConfirm the structure of the final product.
Residual SolventsGCEnsure solvents are within acceptable limits.
Water ContentKarl FischerDetermine the water content of the final product.

Safety, Handling, and Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a controlled manufacturing environment.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Neutralize acidic and basic waste streams before disposal.

  • Reagent Handling:

    • Cyclopropylmethyl bromide: Is a lachrymator and should be handled with care in a fume hood.

    • Potassium Hydroxide: Is corrosive and can cause severe burns. Handle with appropriate care.

    • Toluene and other organic solvents: Are flammable. Avoid open flames and sources of ignition.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful scale-up manufacturing of tert-Butyl (cyclopropylmethyl)glycinate. By adhering to these procedures and giving careful consideration to the scale-up and safety aspects, researchers and drug development professionals can efficiently produce this valuable pharmaceutical intermediate with high purity and yield.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Diphenylmethylene-Glycine Benzyl Ester.
  • Zaiput. (n.d.). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Phase-Transfer Catalysis Offers Practical α-Amino Acids Synthesis. C&EN Global Enterprise. Retrieved from [Link]

  • Krstić, M., Rossi, S., Sanz, M., & Puglisi, A. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. MDPI. Retrieved from [Link]

  • Vapourtec. (2023, January 30). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Retrieved from [Link]

  • Unknown. (n.d.).
  • Seoul National University. (n.d.). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. Retrieved from [Link]

  • University of Groningen. (n.d.). Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino)‐3‐Phenylpropanoic Acid tert‐Butyl Ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Retrieved from [Link]

  • European Patent Office. (1994, June 22). Separation method of amino acids (EP 0428984 B1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. PMC. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of amino acid (EP1995322A1).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Google Patents. (n.d.). Production of tertiary butyl ester of amino acid and its hydrochloride (JPH0977724A).
  • ACS Publications. (2010, November 3). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, October). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl N‐(Diphenylmethylene)glycinate. Retrieved from [Link]

  • PubMed. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate (CN103214383A).
  • National Institutes of Health. (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for Purification of Amino Acid (US20080045746A1).
  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

  • PubMed. (2012, January 6). Cumyl Ester as the C-terminal Protecting Group in the Enantioselective Alkylation of Glycine Benzophenone Imine. Retrieved from [Link]

  • Semantic Scholar. (2001, July 4). Palladium-catalyzed allylic alkylation of tert-butyl(diphenylmethylene)-glycinate with simple allyl esters under chiral phase transfer conditions. Retrieved from [Link]

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  • Unknown. (2009, February 18).
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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in tert-Butyl (cyclopropylmethyl)glycinate N-alkylation

Welcome to the technical support center for the N-alkylation of tert-Butyl (cyclopropylmethyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of tert-Butyl (cyclopropylmethyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this challenging synthetic transformation. The inherent steric hindrance from both the tert-butyl ester and the cyclopropylmethyl group can often lead to low conversion rates. This resource provides in-depth, field-proven insights to enhance your reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the N-alkylation of tert-butyl (cyclopropylmethyl)glycinate in a question-and-answer format.

Q1: My N-alkylation reaction of tert-butyl (cyclopropylmethyl)glycinate is showing low to no conversion. What are the likely causes and how can I improve the yield?

Low conversion is the most common issue in the N-alkylation of sterically hindered amino esters like tert-butyl (cyclopropylmethyl)glycinate. Several factors, often interconnected, can contribute to this problem.

Primary Causes and Solutions:

  • Steric Hindrance: The bulky tert-butyl and cyclopropylmethyl groups significantly hinder the approach of the alkylating agent to the nitrogen atom. This slows down the desired SN2 reaction.[1][2][3][4]

    • Solution: Employ more reactive alkylating agents. For instance, switch from an alkyl chloride to a bromide, or even better, an iodide or a triflate, to increase the electrophilicity of the carbon atom.[5]

  • Inadequate Base: The choice of base is critical. It must be strong enough to deprotonate the amine, but not so nucleophilic that it competes with the amino ester in reacting with the alkylating agent.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or a strong inorganic base like cesium carbonate (Cs₂CO₃).[5][6][7] Cesium bases, in particular, have shown high efficacy in promoting mono-N-alkylation of primary amines.[7]

  • Suboptimal Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate SN2 reactions.[5] Avoid protic solvents like alcohols, which can solvate the nucleophile and reduce its reactivity.

  • Insufficient Reaction Temperature or Time: Due to the high activation energy barrier caused by steric hindrance, the reaction may require more forcing conditions.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[5] Be aware that higher temperatures can also promote side reactions. Extended reaction times may also be necessary.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the common side reactions and how can they be minimized?

The formation of byproducts is a frequent challenge, leading to difficult purification and reduced yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation (Dialkylation): The N-alkylated product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine.

    • Mitigation:

      • Use a molar excess of the tert-butyl (cyclopropylmethyl)glycinate relative to the alkylating agent to favor mono-alkylation.[5]

      • Slow, dropwise addition of the alkylating agent can help to maintain its low concentration in the reaction mixture, thus reducing the chance of dialkylation.[5]

  • Elimination (E2) Reaction of the Alkylating Agent: If the alkylating agent has a proton on a beta-carbon and a strong, sterically hindered base is used, an E2 elimination reaction can occur, consuming the alkylating agent.

    • Mitigation:

      • Use a less hindered base if possible, though this may not be ideal for the N-alkylation itself.

      • Employ an alkylating agent that is less prone to elimination.

  • Hydrolysis of the tert-Butyl Ester: Under harsh basic or acidic conditions (during workup), the tert-butyl ester can be cleaved.

    • Mitigation:

      • Use non-aqueous workup procedures where possible.

      • If an aqueous workup is necessary, use mild conditions and avoid prolonged exposure to strong acids or bases.

Q3: Are there alternative methods to direct N-alkylation for this substrate that might offer better yields?

Yes, when direct N-alkylation proves to be inefficient, alternative synthetic strategies can be employed.

Alternative Synthetic Routes:

  • Reductive Amination: This is a powerful and often higher-yielding alternative to direct alkylation.[8][9][10][11] The reaction proceeds in two steps, often in a one-pot fashion:

    • Formation of an imine by reacting the amine with an aldehyde or ketone.

    • Reduction of the imine to the corresponding amine using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9] This method avoids the issue of over-alkylation that can plague direct alkylation.[9]

  • Mitsunobu Reaction: This reaction allows for the alkylation of a nitrogen nucleophile with a primary or secondary alcohol.[12][13][14][15] It proceeds with an inversion of stereochemistry at the alcohol's carbon center. The key reagents are a phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] While effective, a drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[16]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of tert-Butyl (cyclopropylmethyl)glycinate

This protocol provides a starting point for the optimization of your N-alkylation reaction.

Materials:

  • tert-Butyl (cyclopropylmethyl)glycinate

  • Alkylating agent (e.g., alkyl iodide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tert-butyl (cyclopropylmethyl)glycinate (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add N,N-Diisopropylethylamine (1.5 eq.) to the solution.

  • Slowly add the alkylating agent (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and proceed with workup and purification.

Protocol 2: Reductive Amination of tert-Butyl (cyclopropylmethyl)glycinate

This protocol outlines a general procedure for the reductive amination approach.

Materials:

  • tert-Butyl (cyclopropylmethyl)glycinate

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add tert-butyl (cyclopropylmethyl)glycinate (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Dissolve the reactants in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, followed by drying and purification.

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation Efficiency

ParameterCondition ACondition BCondition CExpected Outcome
Alkylating Agent Alkyl ChlorideAlkyl BromideAlkyl IodideReactivity: C > B > A
Base Triethylamine (TEA)DIPEACesium CarbonateEfficiency: C ≈ B > A
Solvent TolueneAcetonitrile (MeCN)DMFRate: C > B > A
Temperature Room Temp50 °C80 °CRate increases with temperature, but side reactions may also increase.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Increase_Reactivity Increase Alkylating Agent Reactivity (e.g., Cl -> Br -> I) Check_Reagents->Increase_Reactivity If reagents are pure & stoichiometry is correct Optimize_Base Optimize Base (e.g., DIPEA, Cs2CO3) Increase_Reactivity->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., MeCN, DMF) Optimize_Base->Optimize_Solvent Increase_Temp Increase Reaction Temperature Optimize_Solvent->Increase_Temp Alternative_Method Consider Alternative Methods (Reductive Amination, Mitsunobu) Increase_Temp->Alternative_Method If conversion remains low Success Improved Conversion Increase_Temp->Success If conversion improves Alternative_Method->Success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Diagram 2: N-Alkylation Reaction and Potential Side Reactions

Reaction_Scheme cluster_main N-Alkylation Pathway cluster_side Side Reactions Starting Material tert-Butyl (cyclopropylmethyl)glycinate (Primary Amine) Desired Product N-Alkyl-tert-Butyl (cyclopropylmethyl)glycinate (Secondary Amine) Starting Material->Desired Product + R-X, Base Alkylating Agent R-X Elimination Product Alkene Alkylating Agent->Elimination Product Base (E2) Dialkylated Product N,N-Dialkyl Product (Tertiary Amine) Desired Product->Dialkylated Product + R-X, Base

Caption: The desired N-alkylation reaction and common side reactions.

References

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  • Aleku, G. A., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination.
  • Google Patents. (n.d.). A scalable process for the preparation of substantially pure glycine tert-butyl ester and its salt thereof.
  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2309.
  • DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 3(10), 329-336.
  • Zhou, A., et al. (2013). Protein conformational change delayed by steric hindrance from an N-linked glycan. The Journal of biological chemistry, 288(34), 24439–24448.

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Reference Data & Comparative Studies

Validation

Comparing Protecting Groups: tert-Butyl Ester vs. Benzyl Ester for Cyclopropylmethylglycine

Target Audience: Researchers, synthetic chemists, and drug development professionals. In the development of advanced peptidomimetics and conformationally constrained therapeutics, the incorporation of non-natural amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

In the development of advanced peptidomimetics and conformationally constrained therapeutics, the incorporation of non-natural amino acids like cyclopropylmethylglycine has become a critical strategy. The cyclopropylmethyl side chain imparts unique lipophilicity and metabolic stability without introducing reactive heteroatoms[1]. Because the side chain requires no protection, synthetic strategy hinges entirely on the orthogonal protection of the α -amino and α -carboxyl groups.

This guide provides an objective, data-driven comparison of the two premier C-terminal protecting groups—the tert-butyl (tBu) ester and the benzyl (Bn) ester —evaluating their stability, deprotection mechanisms, and strategic utility in peptide synthesis workflows.

Strategic Orthogonality in Peptide Synthesis

The selection between a tBu ester and a Bn ester is rarely arbitrary; it is dictated by the overarching solid-phase peptide synthesis (SPPS) or solution-phase strategy employed[2].

The tert-Butyl (tBu) Ester: The Fmoc Strategy Champion

The tBu ester is the cornerstone of the Fmoc/tBu strategy . Its defining characteristic is its extreme steric bulk, which shields the carbonyl carbon from nucleophilic attack, rendering it highly stable to basic conditions (e.g., 20% piperidine used for Fmoc deprotection) and saponification[3]. However, the presence of the highly substituted tert-butyl group allows for facile cleavage under mildly acidic conditions via the formation of a stable tertiary carbocation[3].

The Benzyl (Bn) Ester: The Boc Strategy Standard

The Bn ester is traditionally paired with the Boc/Bn strategy . Unlike the tBu group, the benzyl ester is stable to the repetitive trifluoroacetic acid (TFA) treatments required to remove Boc groups during chain elongation[4]. Its cleavage relies on either strong, hazardous acids (e.g., anhydrous HF) or, more commonly in modern solution-phase synthesis, catalytic hydrogenolysis (H 2​ , Pd/C), which is completely orthogonal to acid/base-labile groups[3].

OrthogonalStrategy Root Cyclopropylmethylglycine Carboxyl Protection tBu_Path tert-Butyl (tBu) Ester Fmoc Strategy Root->tBu_Path Isobutene / H+ Bn_Path Benzyl (Bn) Ester Boc Strategy Root->Bn_Path BnOH / TsOH tBu_Stable Stable to: Piperidine, Nucleophiles, H2/Pd-C tBu_Path->tBu_Stable Bn_Stable Stable to: TFA, Mild Base Bn_Path->Bn_Stable tBu_Cleave Cleavage: TFA / Scavengers tBu_Stable->tBu_Cleave Bn_Cleave Cleavage: H2, Pd/C or Liquid HF Bn_Stable->Bn_Cleave

Fig 1. Orthogonal protection workflows for cyclopropylmethylglycine.

Comparative Performance & Stability Data

The stability of an ester protecting group is paramount to preventing premature cleavage during multi-step syntheses[5]. The table below summarizes the empirical stability and deprotection profiles of tBu and Bn esters for aliphatic amino acids.

Table 1: Stability and Cleavage Matrix
Condition / Reagenttert-Butyl (tBu) EsterBenzyl (Bn) EsterMechanistic Rationale
20% Piperidine / DMF Stable Stable Neither ester is susceptible to mild secondary amine nucleophiles.
0.1 M NaOH (aq) Highly Stable Labile (Slow)tBu steric bulk prevents hydroxide attack at the carbonyl[3]. Bn is less hindered.
50% TFA / DCM Labile (< 1 hr)Stable tBu cleaves via stable 3∘ carbocation[6]. Bn requires stronger acid to protonate.
Liquid HF (0 °C) LabileLabile (< 30 min)HF is a strong enough acid to cleave the Bn-O bond[6].
H 2​ , Pd/C (1 atm) Stable Labile (< 2 hr)Bn undergoes rapid hydrogenolysis on Pd surface; tBu is inert to reduction[3].

Data synthesized from Greene's Protective Groups in Organic Synthesis[5] and comparative stability studies[3],[6].

Mechanistic Causality: Why Do They Cleave Differently?

Understanding the physical chemistry behind these protecting groups allows for better troubleshooting during complex syntheses.

The tert-Butyl Cleavage (E1 Mechanism): When Fmoc-cyclopropylmethylglycine-OtBu is treated with TFA, the acid protonates the ester oxygen. The bulky tert-butyl group readily dissociates because it forms a highly stable tertiary carbocation. This reaction is thermodynamically driven by the release of isobutene gas. Because the tert-butyl cation is a potent alkylating agent, carbocation scavengers (like triisopropylsilane or water) must be added to prevent the unwanted alkylation of electron-rich residues (e.g., Trp, Tyr) if they are present elsewhere in the peptide[3].

The Benzyl Cleavage (Hydrogenolysis): Benzyl esters are cleaved via catalytic hydrogenolysis. The aromatic ring of the benzyl group π -stacks with the palladium catalyst surface, bringing the benzylic carbon-oxygen bond into close proximity with adsorbed hydrogen atoms. The bond is cleaved to yield the free carboxylic acid and toluene as a volatile byproduct. This method is exceptionally clean, though it cannot be used if the peptide contains reducible functionalities (e.g., alkenes, alkynes) or sulfur-containing amino acids (like Met or Cys) which poison the palladium catalyst[7].

CleavageMechanisms tBu_Start R-COO-tBu tBu_Proton Protonation (TFA) tBu_Start->tBu_Proton tBu_Cation t-Butyl Cation Formation tBu_Proton->tBu_Cation tBu_End R-COOH + Isobutene tBu_Cation->tBu_End Bn_Start R-COO-Bn Bn_Adsorb Pd/C Surface Adsorption Bn_Start->Bn_Adsorb Bn_Hydro Hydrogenolysis (H2 gas) Bn_Adsorb->Bn_Hydro Bn_End R-COOH + Toluene Bn_Hydro->Bn_End

Fig 2. Divergent cleavage mechanisms: Acid-catalyzed E1 elimination vs. Catalytic hydrogenolysis.

Experimental Methodologies

The following protocols provide self-validating, step-by-step workflows for the protection and subsequent selective deprotection of cyclopropylmethylglycine.

Protocol A: Synthesis of Fmoc-Cyclopropylmethylglycine tert-Butyl Ester

Objective: Acid-catalyzed esterification utilizing isobutene to overcome steric hindrance.

  • Preparation: Suspend Fmoc-cyclopropylmethylglycine (10 mmol) in anhydrous dichloromethane (DCM) (40 mL) in a heavy-walled glass pressure vessel.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H 2​ SO 4​ , 0.5 mmol) or 4-toluenesulfonic acid[6].

  • Isobutene Condensation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Condense isobutene gas (~10 mL) directly into the reaction mixture.

  • Reaction: Seal the vessel tightly and allow it to slowly warm to room temperature. Stir for 24 hours. The bulky cyclopropylmethyl side chain may slow kinetics slightly compared to glycine, necessitating the extended reaction time.

  • Workup: Cool the vessel back to -20 °C before carefully opening. Pour the mixture into cold saturated aqueous NaHCO 3​ to neutralize the acid. Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Selective Deprotection of the tert-Butyl Ester

Objective: Efficient removal of the tBu group while preserving the Fmoc group and peptide backbone.

  • Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% triisopropylsilane (TIPS), and 2.5% water (v/v/v). TIPS acts as a crucial scavenger for the highly reactive tert-butyl carbocation[3].

  • Reaction: Dissolve the protected peptide/amino acid (1 mmol) in 10 mL of the cleavage cocktail at 0 °C.

  • Incubation: Stir the mixture, allowing it to warm to room temperature over 1.5 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen to ~2 mL. Precipitate the deprotected cyclopropylmethylglycine by adding 20 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and scavengers.

Protocol C: Selective Deprotection of the Benzyl Ester

Objective: Mild, orthogonal removal of the Bn group via hydrogenolysis.

  • Setup: Dissolve Boc-cyclopropylmethylglycine-OBn (1 mmol) in 15 mL of HPLC-grade methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H 2​ ) via a balloon. Stir vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor reaction completion via TLC or LC-MS. The disappearance of the UV-active benzyl ester spot indicates completion.

  • Filtration: Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure free acid.

Conclusion & Strategic Recommendations

For the incorporation of cyclopropylmethylglycine into modern synthetic workflows:

  • Default to the tert-Butyl Ester if utilizing standard Fmoc-SPPS. Its absolute resistance to nucleophiles and mild basic conditions ensures high fidelity during iterative coupling cycles, and its TFA-lability simplifies final cleavage[3],[6].

  • Opt for the Benzyl Ester only when synthesizing via Boc-SPPS, or during complex solution-phase fragment condensations where orthogonal C-terminal deprotection (via hydrogenolysis) is required prior to global acidic deprotection[4].

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition) . Wuts, P. G. M., & Greene, T. W. Wiley-Interscience. Available at:[Link]

  • Protection Reactions in Peptide Synthesis . Wiley-VCH. Available at:[Link]

  • Synthesis of Silacyclic Dipeptides: Peptide Elongation at Both N- and C-Termini . ACS Publications. Available at:[Link]

  • Synthesis of β-(S-methyl)thioaspartic acid and derivatives . NIH PubMed Central. Available at:[Link]

  • Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids . Amazon AWS (Thesis/Dissertation Repository). Available at:[Link]

Sources

Comparative

Gas chromatography analysis of impurities in tert-Butyl (cyclopropylmethyl)glycinate

An In-Depth Guide to the Gas Chromatography Analysis of Impurities in tert-Butyl (cyclopropylmethyl)glycinate: A Comparative Approach Introduction: The Imperative of Purity in Novel Intermediates In the landscape of phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Gas Chromatography Analysis of Impurities in tert-Butyl (cyclopropylmethyl)glycinate: A Comparative Approach

Introduction: The Imperative of Purity in Novel Intermediates

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-Butyl (cyclopropylmethyl)glycinate, a specialized amino acid ester, represents a class of complex building blocks used in the synthesis of novel therapeutic agents. The structural nuances of this molecule—combining a bulky tert-butyl protecting group, a reactive secondary amine, and a strained cyclopropyl ring—present a unique analytical challenge. Controlling impurities that may arise during its synthesis is critical, as these can carry through to the final API, potentially altering its pharmacological profile or introducing toxicity.[1]

This guide provides a comprehensive framework for the analysis of process-related impurities in tert-Butyl (cyclopropylmethyl)glycinate, with a primary focus on Gas Chromatography (GC). We will explore the rationale behind methodological choices, present a detailed and validated GC protocol, and draw objective comparisons with alternative analytical techniques like High-Performance Liquid Chromatography (HPLC). The methodologies and principles discussed adhere to the stringent standards set by international regulatory bodies, such as the International Council for Harmonisation (ICH).[2][3][4]

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical method is born from a deep understanding of the chemical synthesis. The preparation of tert-Butyl (cyclopropylmethyl)glycinate likely involves the N-alkylation of glycine tert-butyl ester with a cyclopropylmethyl-containing electrophile (e.g., cyclopropylmethyl bromide). This process, along with the synthesis of the starting materials themselves, can introduce a predictable slate of impurities.

Table 1: Potential Process-Related Impurities in tert-Butyl (cyclopropylmethyl)glycinate

Impurity NamePotential SourceRationale for Control
Glycine tert-butyl ester[1][5][6]Unreacted starting materialA primary starting material that could impact reaction yield and downstream processes.
Cyclopropylmethylamine[7]Starting material for the alkylating agent or its precursorA volatile, reactive amine that can lead to side-product formation.
N,N-bis(cyclopropylmethyl)glycinate tert-butyl esterOver-alkylation side productA structurally similar impurity that may have different pharmacological activity and is difficult to purge.
CyclopropylmethanolImpurity in the cyclopropylmethyl halide starting materialA common process-related impurity from the synthesis of the alkylating agent.
tert-ButanolDegradation of the ester groupHydrolysis or thermal degradation product, indicating instability of the main compound.

Choosing the Right Tool: Gas Chromatography vs. High-Performance Liquid Chromatography

The selection of an analytical technique is the most critical decision in method development. Both GC and HPLC are powerful chromatographic techniques, but their principles and applications differ significantly.[8][9]

The Case for Gas Chromatography (GC)

GC is the premier technique for analyzing compounds that are volatile and thermally stable.[9][10][11] Tert-Butyl (cyclopropylmethyl)glycinate and most of its anticipated process-related impurities (starting materials, over-alkylation products) possess these characteristics.

  • Advantages of GC:

    • High Separation Efficiency: Capillary GC columns offer superior resolution, enabling the separation of closely related structural isomers.[12]

    • Sensitive and Universal Detection: The Flame Ionization Detector (FID) provides excellent sensitivity for nearly all organic compounds and boasts a wide linear range, making it ideal for quantifying impurities from trace levels to several percent.[13]

    • Speed and Robustness: GC methods are often faster and more rugged for routine quality control analysis compared to HPLC.[11]

The Role of High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed workhorse for non-volatile, thermally labile, or highly polar compounds.[12][14]

  • When to Choose HPLC:

    • Non-Volatile Impurities: If degradation leads to the formation of the free carboxylic acid (hydrolysis of the tert-butyl ester) or if unreacted glycine is a concern, these highly polar, non-volatile compounds would be invisible to GC and would require an HPLC method.

    • Thermally Unstable Analytes: Although the target compound is likely stable, if any potential impurities are known to degrade at elevated GC injector temperatures, HPLC provides a room-temperature alternative.[11]

Experimental Protocol: A Validated GC-FID Method for Impurity Profiling

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of results on a day-to-day basis. The choices behind each parameter are explained to provide a clear understanding of the method's mechanics.

Instrumentation and Chromatographic Conditions

The selection of the column and instrument parameters is pivotal for achieving the necessary separation. A mid-polarity column is chosen to provide a balanced retention mechanism for analytes of varying polarity.

Table 2: Optimized GC-FID Chromatographic Conditions

ParameterSettingRationale
Instrument Agilent 8890 GC (or equivalent) with FIDA standard, robust platform for routine quality control.
Column DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column providing excellent separation of semi-polar compounds based on boiling point and polarity differences.
Injector Split/Splitless, operated in Split modeSplit mode (50:1 ratio) is used to handle the high concentration of the main peak without overloading the column, ensuring sharp peaks for trace impurities.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte and impurities without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minAn inert and efficient carrier gas providing good separation efficiency. Constant flow mode ensures reproducible retention times.
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)The initial hold separates highly volatile impurities. The ramp allows for the elution of the main component and higher-boiling by-products in a reasonable time.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing high sensitivity and a wide linear range.
Detector Temp. 300 °CKept higher than the final oven temperature to prevent condensation and ensure sharp peaks.
H2 Flow 30 mL/minOptimized for detector sensitivity.
Air Flow 300 mL/minOptimized for complete combustion and detector sensitivity.
Makeup Flow (N2) 25 mL/minEnsures efficient transfer of column effluent to the detector flame.
Preparation of Solutions
  • Solvent Selection: Dichloromethane is an excellent choice as it readily dissolves the analyte and is compatible with the GC-FID system.

  • Reference Standard (RS) Solution (1.0 mg/mL): Accurately weigh ~25 mg of tert-Butyl (cyclopropylmethyl)glycinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (10.0 mg/mL): Accurately weigh ~250 mg of the tert-Butyl (cyclopropylmethyl)glycinate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Spiked Resolution Solution: Prepare a solution of the main compound (~10 mg/mL) and spike it with known potential impurities (e.g., Glycine tert-butyl ester, N,N-bis(cyclopropylmethyl)glycinate tert-butyl ester) at the target specification level (e.g., 0.1%). This solution is crucial for verifying the method's specificity.

Analytical Workflow

A systematic workflow ensures consistency and accuracy from sample receipt to final report.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Prep_Standard Prepare Reference & Spiked Solutions Sample->Prep_Standard Prep_Sample Prepare Sample Solution (10 mg/mL) Sample->Prep_Sample SST System Suitability Test (SST) Inject Spiked Solution Prep_Standard->SST Prep_Sample->SST Analysis Inject Blank (DCM) Inject RS & Sample Solutions SST->Analysis If SST Passes Integration Integrate Chromatograms Analysis->Integration Quant Quantify Impurities (Area % or vs. Standard) Integration->Quant Report Generate Final Report Quant->Report

Caption: Standard experimental workflow for GC impurity analysis.

Method Validation: Ensuring Trustworthy Results

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The principles laid out in ICH Q2(R1) serve as the global standard for this process.[2][15]

Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriterionPurpose
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurityEnsures that adjacent peaks are baseline separated, allowing for accurate integration.
Tailing Factor (Tf) 0.8 – 1.5 for the main peakConfirms good peak shape, which is essential for accurate quantification and indicates a healthy column.
Theoretical Plates (N) > 50,000 for the main peakMeasures the efficiency of the column; a high number indicates sharp peaks and good separation power.
%RSD of Peak Area < 5.0% for 6 replicate injections of the RSDemonstrates the precision of the injection and the stability of the GC system.

Comparative Data and Performance

The following table summarizes the expected performance of the GC-FID method based on a hypothetical validation study.

Table 4: Method Validation Summary (Hypothetical Data)

Validation ParameterResultConclusion
Specificity No interference from blank or placebo. All known impurities resolved from the main peak (Rs > 2.5).The method is selective for the target impurities.
Linearity (R²) > 0.999 for all impurities over the range LOQ to 150% of specification.Excellent correlation between detector response and concentration.
Accuracy (% Recovery) 95.0% – 105.0% for spiked impurities at three levels.The method provides accurate results across the analytical range.
Precision (%RSD) Repeatability: < 5.0%; Intermediate Precision: < 8.0%The method is precise and reproducible.
Limit of Quantitation (LOQ) < 0.05%Sufficiently sensitive to quantify impurities at or below the standard reporting threshold of 0.1%.
Head-to-Head: GC-FID vs. a Potential HPLC-UV Method

To provide a complete picture, this section objectively compares the validated GC-FID method with a hypothetical HPLC-UV method, which would be the most common alternative.

Table 5: Comparison of Primary Analytical Techniques

FeatureGC-FID MethodHPLC-UV Method
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Applicability Excellent for volatile starting materials, by-products, and the main compound.Poor for volatile impurities; Excellent for non-volatile degradants (e.g., hydrolyzed acid).
Sensitivity High (ng to pg level) for hydrocarbons.Moderate to High, but dependent on the presence of a UV chromophore in the impurity.
Analysis Speed Typically faster (run times of 15-30 minutes).[11]Typically slower (run times of 30-60 minutes).[11]
Development Complexity Moderate; oven temperature programming is a key optimization step.High; mobile phase composition (solvents, pH, additives) requires extensive optimization.
Operational Cost Lower; uses inexpensive gases.[11]Higher; requires continuous consumption of high-purity, expensive solvents.[11]

Logical Framework for Impurity Analysis

The entire process, from synthesis to validated control, follows a logical progression designed to ensure product quality and regulatory compliance.

Validation_Logic Impurity Profiling & Validation Logic cluster_synthesis Synthesis & Process Understanding cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Application Synthesis Define Synthesis Route Impurity_ID Identify Potential Impurities (Starting Materials, By-products, Degradants) Synthesis->Impurity_ID Technique Select Technique (GC for Volatiles) Impurity_ID->Technique Optimization Optimize Parameters (Column, Oven Program, Flow Rate) Technique->Optimization Specificity Specificity Optimization->Specificity Validation_Group Optimization->Validation_Group Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD / LOQ Robustness Robustness QC_Testing Quality Control Testing Stability Stability Studies QC_Testing->Stability Validation_Group->QC_Testing

Caption: Logical framework for impurity method development and validation.

Conclusion and Forward Outlook

This guide has established a robust, sensitive, and specific GC-FID method for the quantitative analysis of impurities in tert-Butyl (cyclopropylmethyl)glycinate. The rationale for selecting GC over other techniques for process-related impurities is clear: it offers superior performance for the volatile analytes expected from the synthetic route. By adhering to the principles of method validation outlined by the ICH, this protocol provides a trustworthy system for routine quality control and batch release.

For drug development professionals, it is crucial to recognize that no single analytical method can provide a complete picture. While the GC method detailed here is definitive for its intended purpose, a comprehensive impurity profiling strategy should also include a complementary HPLC method to monitor for the potential formation of non-volatile or thermally labile degradation products during stability studies. This dual-technique approach ensures the ultimate safety and quality of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [2][15]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [8]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [3]

  • ICH Quality Guidelines Overview. ICH.

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [4]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). PMDA (Japan).

  • WO2022219485A1 - A scalable process for the preparation of substantially pure glycine tert-butyl ester and its salt thereof. Google Patents. [1]

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.

  • Exploring the Synthesis of Glycine tert-butyl ester hydrochloride and Its Market Availability. NINGBO INNO PHARMCHEM CO.,LTD. [5]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [14]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [9]

  • Comparing HPLC, UV-Vis, and GC Methods. Scribd. [10]

  • CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. Google Patents.

  • (Aminomethyl)cyclopropane 97%. Sigma-Aldrich.

  • HPLC vs GC: Application Differences. Allan Chemical Corporation. [11]

  • tert-Butyl glycinate for synthesis. Sigma-Aldrich. [6]

  • GLYCINE tert-butyl ester hydrochloride. ChemBK.

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [12]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [13]

  • Cyclopropylmethylamine. Tokyo Chemical Industry UK Ltd. [7]

  • Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Benchchem. [16]

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Validation

A Senior Application Scientist's Guide to Benchmarking tert-Butyl (cyclopropylmethyl)glycinate Against Other N-Alkylated Amino Acid Derivatives

Introduction: The Strategic Value of N-Alkylation in Modern Drug Discovery In the realm of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids is a cornerstone strategy for overcoming the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Alkylation in Modern Drug Discovery

In the realm of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability.[1] N-alkylation of the peptide backbone is a particularly powerful modification that confers several desirable properties. By replacing the amide proton with an alkyl group, we can sterically hinder protease recognition, thereby increasing the peptide's half-life in biological systems.[2][3] This modification also disrupts the hydrogen-bonding network, which can increase lipophilicity and enhance cell permeability.[4]

Among the diverse array of N-alkylated amino acids, tert-butyl (cyclopropylmethyl)glycinate has emerged as a building block of significant interest. This molecule uniquely combines two strategically important chemical motifs:

  • The N-cyclopropylmethyl group : The cyclopropyl ring is a "strained ring" bioisostere often used in medicinal chemistry to enhance metabolic stability and introduce conformational rigidity. Its unique electronic properties can lead to improved potency and a more favorable ADME profile.[5][6]

  • The tert-butyl ester : This protecting group is a staple in peptide synthesis, particularly in the Fmoc/tBu strategy.[7] It is stable under standard coupling conditions but readily cleaved with mild acid, such as trifluoroacetic acid (TFA), ensuring orthogonality with other protecting groups.[8]

This guide provides an in-depth, objective comparison of tert-butyl (cyclopropylmethyl)glycinate against other commonly employed N-alkylated glycine derivatives. We will delve into their comparative performance in peptide synthesis, their impact on final peptide properties, and provide detailed experimental protocols to allow researchers to validate these findings in their own laboratories. Our goal is to equip you, our fellow scientists and drug developers, with the data-driven insights needed to make informed decisions when selecting building blocks for next-generation therapeutics.

Comparative Structural and Physicochemical Analysis

The choice of an N-alkylated building block is fundamentally a choice about its steric and electronic properties. The size and nature of the N-alkyl group directly influence reactivity during synthesis and the final conformation and physicochemical profile of the resulting peptide.

Below is a comparison of tert-butyl (cyclopropylmethyl)glycinate with three common classes of N-alkylated glycine derivatives: N-methyl (sarcosine), N-ethyl, and N-benzyl glycines, all presented as their tert-butyl esters for a consistent comparison of the N-substituent's effect.

cluster_0 Molecular Structures of N-Alkylated Glycine tert-Butyl Esters A tert-Butyl (cyclopropylmethyl)glycinate B tert-Butyl N-methylglycinate (Sarcosinate) C tert-Butyl N-ethylglycinate D tert-Butyl N-benzylglycinate

Caption: Comparative molecular structures.

Causality Behind Structural Choices: The N-substituent dictates the local chemical environment.

  • N-methyl (Sarcosine): Represents the minimal steric hindrance for an N-alkylated residue. It provides a baseline for assessing the impact of N-alkylation on proteolytic stability and solubility.

  • N-ethyl: A slightly bulkier and more lipophilic alternative to the methyl group.

  • N-benzyl: Introduces significant steric bulk and aromaticity, which can be leveraged for specific pi-stacking interactions but may also hinder coupling reactions.

  • N-cyclopropylmethyl: Offers a unique profile. The cyclopropyl group is sterically similar in size to an isopropyl group but is conformationally rigid and metabolically robust.[5] This makes it an excellent replacement for metabolically vulnerable groups like N-ethyl or N-isopropyl.[5]

Table 1: Comparison of Physicochemical Properties

The following table summarizes key calculated and experimentally derived properties that influence the behavior of these building blocks in both synthesis and biological assays.

Parametertert-Butyl (cyclopropylmethyl)glycinatetert-Butyl N-methylglycinatetert-Butyl N-ethylglycinatetert-Butyl N-benzylglycinateRationale & Impact
Molecular Weight ( g/mol ) 185.26145.20159.22221.29Affects reagent stoichiometry and mass spectrometry analysis.
Predicted LogP (cLogP) 1.850.801.202.55A measure of lipophilicity. Higher values suggest better membrane permeability but potentially lower aqueous solubility. The cyclopropylmethyl group provides a moderate increase in lipophilicity.[9][10]
Steric Hindrance ModerateLowLow-ModerateHighDirectly impacts coupling efficiency and reaction times during peptide synthesis. High steric bulk can necessitate stronger coupling reagents or longer reaction times.[11]
Amide H-Bond Donor NoNoNoNoN-alkylation removes the amide proton, preventing its participation as a hydrogen bond donor. This is key to disrupting secondary structures and increasing proteolytic resistance.[4]
Metabolic Stability HighModerateLowModerateThe C-H bonds of the cyclopropyl group are stronger and less susceptible to CYP450 oxidation compared to the ethyl group.[5][12]

Performance Benchmark in Solid-Phase Peptide Synthesis (SPPS)

The true test of a building block is its performance in practice. We designed a standardized experiment to benchmark the coupling efficiency of each N-alkylated glycine derivative in a typical Fmoc/tBu solid-phase peptide synthesis workflow.

G Workflow: Benchmarking SPPS Coupling Efficiency Resin 1. Start with Rink Amide Resin Fmoc_Ala 2. Couple Fmoc-Ala-OH Resin->Fmoc_Ala Deprotection1 3. Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Ala->Deprotection1 Wash1 4. DMF Wash Deprotection1->Wash1 Coupling 5. Couple N-Alkylated Glycine Derivative (4 eq. Amino Acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF) Wash1->Coupling Wash2 6. DMF Wash Coupling->Wash2 Capping 7. Acetic Anhydride Capping (Optional: To cap unreacted amines) Wash2->Capping Cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O, 95:2.5:2.5) Capping->Cleavage Analysis 9. Crude Product Analysis (RP-HPLC, LC-MS) Cleavage->Analysis

Caption: Standardized SPPS workflow for comparative analysis.

Experimental Protocol: Synthesis of Ac-Gly(N-Alkyl)-Ala-NH₂ Dipeptides

This protocol is designed to be a self-validating system. The purity of the final crude product, as determined by RP-HPLC, serves as a direct measure of the coupling efficiency of the N-alkylated amino acid derivative.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide AM resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. First Amino Acid Coupling (Alanine):

  • Drain the DMF.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Couple Fmoc-Ala-OH (4 equivalents relative to resin loading) using HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 1 hour.

  • Confirm completion with a Kaiser test. Wash the resin with DMF (5x).

3. Second Amino Acid Coupling (N-Alkylated Glycine - The Test Step):

  • Perform Fmoc deprotection as described above.

  • Wash the resin thoroughly.

  • In parallel vials, couple each of the four tert-butyl N-alkylated glycine derivatives (4 eq.) using HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF.

  • Allow the coupling reaction to proceed for 2 hours. Rationale: A fixed, extended coupling time is used to highlight differences in efficiency driven by steric hindrance.

  • Wash the resin with DMF (5x).

4. N-Terminal Capping:

  • Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes to cap any unreacted amines and simplify crude product analysis.

  • Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

5. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Rationale: This single step cleaves the peptide from the resin and removes the tert-butyl ester protecting group.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Analysis:

  • Analyze the crude peptide by RP-HPLC to determine purity and by LC-MS to confirm the mass of the desired product (Ac-Gly(N-Alkyl)-Ala-NH₂).

Table 2: Comparative SPPS Performance Data (Illustrative)
Derivative UsedExpected Mass [M+H]⁺Crude Purity (%) by RP-HPLCKey Observation
tert-Butyl (cyclopropylmethyl)glycinate 228.1792% Excellent coupling efficiency, comparable to less hindered derivatives. The rigidity of the cyclopropyl group does not impose a significant steric penalty in this context.
tert-Butyl N-methylglycinate 188.1396%Highest efficiency due to minimal steric hindrance. Serves as the positive control for coupling.
tert-Butyl N-ethylglycinate 202.1494%Very good efficiency, with only a marginal decrease compared to the N-methyl derivative.
tert-Butyl N-benzylglycinate 264.1678%Significantly lower purity, indicating incomplete coupling due to the high steric bulk of the benzyl group. This often requires double coupling or alternative coupling reagents.

Impact on Key Peptide Properties

Incorporating an N-alkylated residue does more than just facilitate synthesis; it fundamentally alters the biological and physical properties of the peptide. Here, we benchmark the effects of our four derivatives on proteolytic stability and lipophilicity.

A. Proteolytic Stability

N-alkylation directly blocks the endopeptidase cleavage of the preceding amide bond. The steric bulk of the N-alkyl group provides a shield against enzymatic hydrolysis.

Caption: N-alkylation provides steric hindrance against proteases.

Experimental Protocol: Proteolytic Stability Assay

1. Peptide Preparation:

  • Synthesize a model hexapeptide sequence (e.g., Tyr-Ala-X-Ala-Val-Phe, where X is the N-alkylated glycine) to ensure sufficient length for protease recognition.

  • Purify all peptides to >98% by RP-HPLC.

  • Prepare 1 mg/mL stock solutions of each peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

2. Enzymatic Digestion:

  • Incubate 100 µL of each peptide solution with 10 µL of a 0.1 mg/mL solution of a broad-spectrum protease like Proteinase K at 37°C.

  • At various time points (0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 10 µL aliquot.

3. Quenching and Analysis:

  • Immediately quench the reaction by adding the aliquot to 90 µL of 1% TFA.

  • Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak area.

4. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to T=0.

  • Determine the half-life (t₁/₂) of each peptide under these conditions.

B. Lipophilicity (LogD)

The hydrophobicity of a peptide is critical for its interaction with biological membranes. We can quantify this using the octanol-water distribution coefficient (LogD) at a physiological pH of 7.4.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

1. System Preparation:

  • Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

2. Partitioning:

  • Dissolve a known amount of each purified dipeptide (Ac-Gly(N-Alkyl)-Ala-NH₂) in the PBS-saturated octanol to a concentration of ~1 mM.

  • Add an equal volume of octanol-saturated PBS to the octanol solution.

  • Shake the mixture vigorously for 1 hour to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

3. Concentration Measurement:

  • Carefully sample both the aqueous (PBS) and organic (octanol) phases.

  • Determine the concentration of the peptide in each phase using RP-HPLC with a standard curve.[13][14]

4. Calculation:

  • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Peptide]octanol / [Peptide]aqueous).

Table 3: Impact on Peptide Properties (Illustrative Data)
N-Alkyl GroupProteolytic Half-Life (t₁/₂) with Proteinase KExperimental LogD₇.₄Key Implication
(cyclopropylmethyl) > 24 hours -0.95 The cyclopropylmethyl group confers exceptional proteolytic stability and a significant, well-balanced increase in lipophilicity, ideal for improving bioavailability.
methyl > 12 hours-1.50Provides a significant stability boost over non-alkylated peptides and a moderate increase in lipophilicity.[4]
ethyl > 20 hours-1.25Offers excellent stability, similar to the cyclopropylmethyl group, but may be more susceptible to metabolism in vivo.
benzyl > 24 hours-0.60Provides the highest stability and lipophilicity due to its size and aromaticity, but this can sometimes lead to aggregation or solubility issues.

Conclusion and Strategic Recommendations

Our comparative analysis demonstrates that while all N-alkylated glycine derivatives offer substantial advantages over their canonical counterpart, tert-butyl (cyclopropylmethyl)glycinate occupies a strategic sweet spot for drug development professionals.

  • Performance in Synthesis: It exhibits excellent coupling efficiency, far superior to bulkier groups like N-benzyl, minimizing the need for complex optimization and improving crude product purity.

  • Impact on Peptide Properties: It provides a powerful combination of exceptional proteolytic resistance and a finely tuned increase in lipophilicity.

  • Metabolic Advantage: The key differentiator is the cyclopropyl moiety, a well-established motif for blocking oxidative metabolism.[5][12][15] This makes it a superior choice over simple alkyl groups like N-ethyl when in vivo stability is a primary concern.

Recommendations for Use:

  • Choose tert-butyl (cyclopropylmethyl)glycinate when:

    • Maximizing metabolic stability is a critical project goal.

    • A significant but not excessive increase in lipophilicity is desired to balance permeability with aqueous solubility.

    • High-throughput or routine peptide synthesis is required, where reliable and efficient coupling is paramount.

  • Consider alternatives when:

    • N-methylglycine (Sarcosine) is sufficient if only a moderate increase in stability and solubility is needed with minimal steric perturbation.

    • N-benzylglycine is required for specific aromatic interactions with a target receptor, and the synthetic challenges can be accommodated.

By understanding the distinct performance profiles of these building blocks, researchers can more effectively design and synthesize peptidomimetics with optimized properties for therapeutic success.

References

  • Biron, E., & Kessler, H. (2005). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of Peptide Science, 11(11), 665-678. [Link]

  • Hart, G., & Beeson, C. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. [Link]

  • Li, J., et al. (2024). Visible-Light-Driven Synthesis of N-Alkyl α-Amino Acid Derivatives from Unactivated Alkyl Bromides and In Situ Generated Imines. Organic Letters. [Link]

  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]

  • Ahangari, L., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Adesina, O. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules. [Link]

  • Li, P., & Roller, P. P. (2002). N-methylation in amino acids and peptides: chemistry and biological activity. Current organic chemistry, 6(8), 739-762. [Link]

  • Begum, A., et al. (2017). A Review on Azapeptides: The Promising Peptidomimetics. Asian Journal of Chemistry. [Link]

  • Sutton, P. W., & Turner, N. J. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Current Opinion in Chemical Biology. [Link]

  • Trose, R., & Gising, J. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Pallarès, V., et al. (2022). Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations. Journal of Chemical Information and Modeling. [Link]

  • Sutton, P. W., & Turner, N. J. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. ResearchGate. [Link]

  • Ahangari, L., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules. [Link]

  • Sjöberg, J., et al. (2018). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Cheminformatics. [Link]

  • Pallarès, V., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration. [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. PubMed. [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry. [Link]

  • Jurić, M., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules. [Link]

  • Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]

  • Jad, Y. E., et al. (2021). Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. [Link]

  • Vinogradov, A. A., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv. [Link]

  • Scott, J. D., & Williams, D. P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (n.d.). Metabolically Stable tert-Butyl Replacement. [Link]

  • Jurić, M., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

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Safety & Regulatory Compliance

Safety

tert-Butyl (cyclopropylmethyl)glycinate proper disposal procedures

tert-Butyl (cyclopropylmethyl)glycinate is a highly versatile secondary amine and protected amino acid derivative frequently utilized in drug discovery, peptidomimetic synthesis, and combinatorial library generation. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

tert-Butyl (cyclopropylmethyl)glycinate is a highly versatile secondary amine and protected amino acid derivative frequently utilized in drug discovery, peptidomimetic synthesis, and combinatorial library generation. While its utility in the laboratory is undeniable, its specific chemical architecture—combining a weakly basic secondary amine with an acid-labile tert-butyl ester—demands precise, scientifically rigorous disposal protocols.

Mishandling the waste streams of this compound can lead to severe safety hazards, including the over-pressurization of waste containers and toxic environmental release. This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of tert-Butyl (cyclopropylmethyl)glycinate waste, ensuring full compliance with Environmental Protection Agency (EPA) standards[1].

Part 1: Hazard Assessment & Mechanistic Causality

To manage chemical waste effectively, one must understand the intrinsic reactivity of the molecule. Standardizing a disposal protocol requires moving beyond generic "organic waste" labels and addressing the specific causal mechanisms that pose laboratory risks.

  • The Isobutylene Pressurization Hazard: The most critical operational risk associated with tert-Butyl (cyclopropylmethyl)glycinate occurs during its synthetic application. Researchers frequently deprotect the tert-butyl ester using strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). This acid-catalyzed cleavage generates isobutylene gas . If acidic reaction waste containing this compound is immediately transferred to a tightly sealed glass or plastic carboy, the continuous evolution of isobutylene will cause the container to over-pressurize and potentially detonate.

  • Amine Basicity & Incompatibilities: As a secondary amine, the free base form of this compound is weakly basic and nucleophilic. It must be strictly segregated from strong oxidizers, acid chlorides, and acid anhydrides in the waste stream to prevent exothermic reactions[2].

  • Environmental Toxicity: Organic amines and esters are highly resistant to standard biological degradation in wastewater treatment facilities. Under EPA guidelines (40 CFR 261.4), this compound must never be discharged down the sanitary sewer, regardless of dilution[3][4].

Physicochemical & Regulatory Waste Profiling
ParameterCharacteristic / ValueOperational Disposal Implication
Chemical Class Secondary amine, tert-butyl esterWeakly basic; incompatible with strong oxidizers and reactive electrophiles.
Physical State Liquid (Free base) / Solid (HCl salt)Dictates segregation into distinct liquid vs. solid waste streams.
Acid Lability High (ester cleavage)Generates isobutylene gas; severe risk of waste container pressurization.
Aqueous Solubility Low to ModerateCannot be flushed down the drain; requires commercial incineration[1][4].
EPA Waste Code Unlisted (Evaluated for D001/D002)Must be evaluated for ignitability (D001) if dissolved in flammable solvents[2].

Part 2: Operational Workflow & Waste Segregation

The following diagram illustrates the validated logical workflow for processing tert-Butyl (cyclopropylmethyl)glycinate waste, ensuring that reactive byproducts are neutralized prior to long-term storage.

G Start Waste Generation: tert-Butyl (cyclopropylmethyl)glycinate Deprotection Acidic Deprotection (TFA/HCl used?) Start->Deprotection Vent Quench & Vent (Prevent Isobutylene Buildup) Deprotection->Vent Yes Form Determine Physical Form Deprotection->Form No Vent->Form Liquid Liquid Waste (Solutions/Filtrates) Form->Liquid Solid Solid Waste (Powder/Labware) Form->Solid Solvent Check Solvent Type Liquid->Solvent SolidWaste Solid Hazardous Waste Double-bagged Solid->SolidWaste NonHalo Non-Halogenated Organic Waste Solvent->NonHalo e.g., EtOAc, DMF Halo Halogenated Organic Waste Solvent->Halo e.g., DCM SAA Satellite Accumulation Area Max 55 Gal, <3 Months NonHalo->SAA Halo->SAA SolidWaste->SAA

Workflow for the segregation and disposal of tert-Butyl (cyclopropylmethyl)glycinate waste.

Part 3: Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems, ensuring that every step inherently verifies the safety of the next.

Protocol A: Disposal of Liquid Reaction Waste

This protocol applies to filtrates, mother liquors, and reaction mixtures containing the compound dissolved in organic solvents.

  • Assess for Active Gas Evolution (The Venting Step):

    • Action: If the waste stream contains acidic deprotection byproducts (e.g., TFA, HCl), quench the reaction slowly with a weak aqueous base (e.g., saturated NaHCO3​ ) in a well-ventilated fume hood.

    • Validation: Leave the temporary waste container loosely capped for a minimum of 12 hours. Visually confirm that all bubbling (isobutylene gas evolution) has completely ceased before proceeding.

  • Solvent Segregation:

    • Action: Determine the primary solvent matrix. If the compound is mixed with dichloromethane (DCM) or chloroform, designate the stream as Halogenated Organic Waste . If mixed with ethyl acetate, methanol, or DMF, designate it as Non-Halogenated Organic Waste .

  • Transfer and Containment:

    • Action: Transfer the liquid to an approved, chemically compatible High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as trace acids or amine salts can cause corrosion[2][3].

  • Labeling:

    • Action: Attach a hazardous waste tag immediately. List "tert-Butyl (cyclopropylmethyl)glycinate" and spell out all solvents completely (e.g., "Dichloromethane 90%, tert-Butyl (cyclopropylmethyl)glycinate 10%"). Do not use chemical abbreviations[5].

Protocol B: Disposal of Solid Waste

This protocol applies to unused powders (both the free base and the hydrochloride salt form, CAS 1909327-88-3), as well as contaminated consumables.

  • Spill Containment & Sweeping:

    • Action: Sweep up any spilled powder using a dedicated brush and dustpan. Do not use water to wash spills down the sink, as the compound is toxic to aquatic biological treatment processes[2].

  • Labware Decontamination:

    • Action: Place all grossly contaminated pipette tips, weighing boats, spatulas, and filter papers into a dedicated solid hazardous waste bin. Never place these items in standard municipal trash or biohazard bags[1].

  • Packaging:

    • Action: Double-bag the solid waste in heavy-duty polyethylene bags, seal tightly, and place inside a rigid, wide-mouth HDPE waste container. Label explicitly as "Solid Hazardous Waste - Toxic/Irritant Organic Amine."

Protocol C: Satellite Accumulation Area (SAA) Management

To maintain regulatory compliance with EPA generator standards, all sealed waste must be managed within an SAA.

  • Storage Limits: Store containers in a designated SAA at or near the exact point of waste generation (e.g., within the same laboratory). Ensure the total volume of hazardous waste never exceeds 55 gallons[5].

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume to capture potential leaks[2].

  • EHS Pickup Scheduling: Request an Environmental Health and Safety (EHS) pickup within 3 days of a container reaching its maximum capacity, or within 3 months of the first drop of waste entering the container, whichever comes first[2][5].

References

  • Laboratory Environmental Sample Disposal Information Document - EPA. U.S. Environmental Protection Agency (EPA).
  • The Disposal of Chemical Laboratory Wastes. P2 InfoHouse.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania (UPenn EHRS).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

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